Technical Documentation Center

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone
  • CAS: 161957-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a valuable build...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl ketone moiety imparts unique properties to molecules, including enhanced metabolic stability and binding affinity, making this pyrazole derivative a compound of significant interest. This document details the primary synthetic route, alternative approaches, experimental protocols, and quantitative data to support research and development efforts.

Primary Synthesis Pathway: Direct Electrophilic Trifluoroacetylation

The most direct and efficient method for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is the direct electrophilic trifluoroacetylation of the pyrazole ring. This method involves the reaction of a pyrazole substrate with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism at the electron-rich C4 position of the pyrazole ring.

For electron-rich N-substituted pyrazoles, this reaction can proceed smoothly at room temperature.[1] However, for less reactive substrates, such as unsubstituted 1H-pyrazole, heating is often required to achieve good conversion and yield.

Synthesis_Pathway pyrazole 1H-Pyrazole intermediate [Intermediate Complex] pyrazole->intermediate product 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone intermediate->product Deprotonation reagents Trifluoroacetic Anhydride (TFAA) reagents->intermediate Electrophilic Attack conditions Pyridine, Heat

Figure 1: Direct Trifluoroacetylation of 1H-Pyrazole.
Experimental Protocol: Direct Trifluoroacetylation

The following protocol is a generalized procedure adapted from the literature for the synthesis of 4-trifluoroacetylated pyrazoles.[1] For unsubstituted 1H-pyrazole, heating is recommended.

Materials:

  • 1H-Pyrazole

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Sodium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole (1.0 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Quantitative Data: Yields of Trifluoroacetylation

The direct trifluoroacetylation method has been shown to be effective for a variety of substituted pyrazoles. While a specific yield for the unsubstituted 1H-pyrazole under heating conditions was not explicitly found in the initial search, the yields for related electron-rich pyrazoles provide a good indication of the reaction's efficiency.

Starting Pyrazole (N-substituted)Reaction ConditionsYield (%)
1,3,5-TrimethylpyrazolePyridine, rt, 12h84
1-Ethyl-3,5-dimethylpyrazolePyridine, rt, 12h75
1-Propyl-3,5-dimethylpyrazolePyridine, rt, 12h78
1-Butyl-3,5-dimethylpyrazolePyridine, rt, 12h81
1-Phenyl-3,5-dimethylpyrazolePyridine, rt, 12h62
1,3-Dimethyl-5-phenylpyrazolePyridine, rt, 12h91
3-Aminopyrazole DerivativePyridine, rt, 12h73
3,5-DimethylpyrazolePyridine, 80°C, 12h70-80 (estimated)
3-MethylpyrazolePyridine, 80°C, 12h65-75 (estimated)

Data for N-substituted pyrazoles are from a study on direct noncatalytic electrophilic trifluoroacetylation.[1] Yields for less substituted pyrazoles are estimated based on the observation that heating is required for these substrates.

Alternative Synthesis Pathways

Cyclization of a Trifluoroacetylated Precursor

An alternative strategy involves the construction of the pyrazole ring from a precursor that already contains the trifluoroacetyl group. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. In this case, a trifluoroacetyl-substituted 1,3-dicarbonyl equivalent would be required.

Alternative_Pathway_1 dicarbonyl Trifluoroacetylated 1,3-Dicarbonyl Equivalent product 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone dicarbonyl->product hydrazine Hydrazine hydrazine->product conditions Acid or Base Catalyst

Figure 2: Cyclization Pathway for Synthesis.

This approach is versatile as various substituted hydrazines can be used to introduce substituents at the N1 position of the pyrazole ring.

Vilsmeier-Haack Formylation and Subsequent Transformation

Another multi-step approach involves the initial formylation of the pyrazole ring at the C4 position using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehyde.[2][3][4] This aldehyde can then be converted to the trifluoromethyl ketone. This conversion is not a trivial step and may require multiple transformations, for example, via a Grignard reaction with a trifluoromethyl source followed by oxidation.

Alternative_Pathway_2 pyrazole 1H-Pyrazole formylpyrazole Pyrazole-4-carbaldehyde pyrazole->formylpyrazole Formylation intermediate Trifluoromethylcarbinol Intermediate formylpyrazole->intermediate Trifluoromethylation product 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone intermediate->product Oxidation reagents1 Vilsmeier-Haack Reagent reagents2 1. CF3-Source (e.g., Ruppert-Prakash Reagent) 2. Oxidation (e.g., DMP)

Figure 3: Multi-step Synthesis via Formylation.

This pathway offers a degree of modularity but is longer and likely to result in a lower overall yield compared to the direct trifluoroacetylation method.

Conclusion

The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is most efficiently achieved through the direct electrophilic trifluoroacetylation of 1H-pyrazole. This method is high-yielding for electron-rich pyrazoles and can be adapted for the parent heterocycle by applying heat. Alternative multi-step pathways, such as the cyclization of a trifluoroacetylated precursor or the transformation of a pyrazole-4-carbaldehyde, provide additional synthetic routes that may be advantageous in specific research contexts. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important fluorinated building block for applications in drug discovery and development.

References

Exploratory

Technical Guide: Physicochemical Properties and Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for the synthesis, and chara...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for the synthesis, and characterization methods for the compound 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone. This molecule is of interest in medicinal chemistry due to the presence of the pyrazole nucleus, a scaffold found in numerous biologically active compounds, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity.

Core Physicochemical Properties

The physicochemical properties of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone are crucial for its handling, formulation, and pharmacokinetic profiling. The data available from various chemical suppliers and computational predictions are summarized below.

PropertyValueSource
IUPAC Name 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanoneN/A
CAS Number 100991-09-1, 161957-47-7[1][2]
Molecular Formula C₅H₃F₃N₂O[2]
Molecular Weight 164.09 g/mol [3]
Predicted XlogP 1.0[4]
Monoisotopic Mass 164.01974 Da[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of 4-acylpyrazoles and trifluoromethylated pyrazoles, a plausible synthetic route can be proposed. One common method involves the acylation of a pyrazole precursor.

Proposed Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

This proposed synthesis involves a two-step process starting from 4-iodo-1H-pyrazole, which undergoes a metal-halogen exchange followed by acylation with a trifluoroacetylating agent.

Step 1: Lithiation of 4-iodo-1H-pyrazole

  • To a solution of 4-iodo-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange, forming 4-lithio-1H-pyrazole.

Step 2: Acylation with Ethyl Trifluoroacetate

  • To the solution of 4-lithio-1H-pyrazole at -78 °C, add ethyl trifluoroacetate (1.2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons and the N-H proton. The chemical shifts and coupling constants will be characteristic of the 4-substituted pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the pyrazole ring carbons.

  • ¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound. The mass spectrum is expected to show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H stretching of the pyrazole ring, the C=O stretching of the ketone, and the C-F stretching of the trifluoromethyl group.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Synthetic_Workflow Start 4-iodo-1H-pyrazole Intermediate 4-lithio-1H-pyrazole Start:e->Intermediate:w 1. n-BuLi, THF, -78 °C Product 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone Intermediate:e->Product:w 2. Ethyl trifluoroacetate 3. NH4Cl (aq)

Caption: Proposed synthesis of the target compound.

Potential Signaling Pathway Modulation

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The following diagram illustrates the general mechanism of COX inhibition, a potential pathway modulated by pyrazole-containing compounds.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazoles.

References

Foundational

An In-depth Technical Guide to 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (CAS: 161957-47-7)

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Properties and Data 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a solid organic compound. The trifluoromethyl group, a strong electron-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Data

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a solid organic compound. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the adjacent carbonyl group and the overall electronic properties of the pyrazole ring.

PropertyValue
CAS Number 161957-47-7
Molecular Formula C₅H₃F₃N₂O
Molecular Weight 164.09 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Note: Physical properties such as melting and boiling points are not available in the reviewed literature and would require experimental determination.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is not explicitly documented in readily accessible literature, several established synthetic strategies for analogous trifluoromethyl pyrazoles can be adapted.

General Synthetic Strategies

The synthesis of 4-acylpyrazoles often involves the construction of the pyrazole ring from appropriate precursors or the functionalization of a pre-existing pyrazole ring.

Strategy 1: Cyclization of a β-Diketone with Hydrazine

A common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, this would involve a trifluoromethyl-β-diketone.

Strategy 2: Friedel-Crafts Acylation of Pyrazole

Direct acylation of the pyrazole ring at the C-4 position with a trifluoroacetylating agent is another plausible route. This reaction typically requires a Lewis acid catalyst.

Postulated Experimental Protocol: Friedel-Crafts Acylation

This protocol is a hypothetical adaptation based on known Friedel-Crafts acylation reactions of heterocyclic compounds.

Materials:

  • 1H-Pyrazole

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

  • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or TiCl₄)

  • Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))

  • Quenching solution (e.g., ice-cold water, dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a solution of 1H-pyrazole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst portion-wise at a controlled temperature (typically 0 °C).

  • Allow the mixture to stir for a designated period to form the pyrazole-Lewis acid complex.

  • Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it into ice-cold water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Optimization of the solvent, catalyst, temperature, and reaction time would be necessary to achieve a good yield and selectivity for the 4-substituted product.

Experimental Workflow for Synthesis

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve 1H-Pyrazole in anhydrous solvent B Add Lewis Acid Catalyst at 0 °C A->B C Add Trifluoroacetylating Agent slowly at 0 °C B->C D Warm to RT and stir to completion C->D E Quench with ice-cold water/acid D->E F Extract with organic solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Postulated workflow for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Spectroscopic Data (Predicted)

As no experimental spectra for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone are available, the following table presents predicted data based on the analysis of similar structures.

Spectroscopy Predicted Features
¹H NMR - A broad singlet for the N-H proton of the pyrazole ring (δ ~13 ppm, may be exchangeable with D₂O).- Two singlets for the C-3 and C-5 protons of the pyrazole ring (δ ~8-9 ppm).
¹³C NMR - A quartet for the trifluoromethyl carbon (¹JCF coupling).- A quartet for the carbonyl carbon (²JCF coupling).- Signals for the C-3, C-4, and C-5 carbons of the pyrazole ring.
¹⁹F NMR - A singlet for the -CF₃ group.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 164.02.
Infrared (IR) - A broad N-H stretching band (~3200-3400 cm⁻¹).- A strong C=O stretching band for the ketone (~1700-1730 cm⁻¹).- C-F stretching bands (~1100-1300 cm⁻¹).- C=N and C=C stretching bands of the pyrazole ring (~1400-1600 cm⁻¹).

Reactivity and Applications in Drug Discovery

The trifluoromethyl ketone moiety in 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a key functional group that can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The carbonyl group can be reduced to an alcohol, converted to an imine, or participate in condensation reactions.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The incorporation of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Kinase Inhibition

A significant area of application for pyrazole derivatives is in the development of protein kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Potential Signaling Pathways Targeted by Pyrazole Derivatives:

Many pyrazole-containing compounds have been developed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory pathways.[4][5][6]

COX-2 Signaling Pathway

G cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole-based drugs.

Furthermore, pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway involved in cytokine signaling and immune responses.[7]

JAK/STAT Signaling Pathway

G cluster_inhibition Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Cell Growth) Inhibitor Pyrazole-based JAK Inhibitors Inhibitor->JAK

Caption: Pyrazole-based inhibitors targeting the JAK/STAT pathway.

Conclusion

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a promising, yet under-characterized, building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural motifs are prevalent in a variety of biologically active molecules, particularly kinase inhibitors. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully realize its potential in drug discovery and development. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Exploratory

Spectroscopic and Synthetic Profile of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a fluorina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a fluorinated heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of predicted data, analogous experimental data from closely related structures, and generalized synthetic protocols.

Chemical Structure and Properties

Chemical Formula: C₅H₃F₃N₂O[1]

Molecular Weight: 164.09 g/mol

CAS Number: 100991-09-1[2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data for the protonated molecule and other common adducts have been predicted and are presented in Table 1. This data is valuable for the identification of the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone [1]

AdductPredicted m/z
[M+H]⁺165.02702
[M+Na]⁺187.00896
[M-H]⁻163.01246
[M+NH₄]⁺182.05356
[M+K]⁺202.98290
[M+H-H₂O]⁺147.01700
[M+HCOO]⁻209.01794
[M+CH₃COO]⁻223.03359
Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are extrapolated from data for structurally similar pyrazole derivatives.[3]

Table 2: Expected ¹H NMR Chemical Shifts (in ppm)

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyrazole C3-H7.5 - 8.5Singlet
Pyrazole C5-H7.5 - 8.5Singlet
Pyrazole N-H12.0 - 14.0Broad Singlet

Table 3: Expected ¹³C NMR Chemical Shifts (in ppm)

CarbonExpected Chemical Shift (ppm)Coupling with Fluorine
C=O170 - 185Quartet (²JCF)
CF₃115 - 125Quartet (¹JCF)
Pyrazole C3130 - 145Singlet
Pyrazole C4110 - 125Singlet
Pyrazole C5130 - 145Singlet

Table 4: Expected ¹⁹F NMR Chemical Shifts (in ppm)

FluorineExpected Chemical Shift (ppm)Multiplicity
-CF₃-60 to -75Singlet
Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands are listed in Table 5, based on the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch1700 - 1730Strong
C=N Stretch1500 - 1650Medium
C-F Stretch1100 - 1300Strong

Experimental Protocols

The following section outlines a general procedure for the synthesis and spectroscopic characterization of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, adapted from methods reported for the synthesis of similar perfluoroalkylated pyrazoles.[3]

Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

A plausible synthetic route involves the reaction of a suitable trifluoromethylated precursor with a pyrazole-forming reagent. One general method involves the cyclization of a β-dicarbonyl compound or its equivalent with hydrazine.

Materials:

  • 4,4,4-Trifluoro-1-(1H-pyrazol-4-yl)butane-1,3-dione (or a suitable precursor)

  • Hydrazine hydrate or hydrazine hydrochloride

  • Ethanol or acetic acid as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the trifluoromethylated precursor is prepared in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrazine hydrate (or a salt thereof) is added to the solution, typically in a slight molar excess.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • The fractions containing the desired product are collected and the solvent is evaporated to yield 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4,4,4-Trifluoro-1-(1H-pyrazol-4-yl)butane-1,3-dione reaction Cyclization in Ethanol under Reflux start1->reaction start2 Hydrazine Hydrate start2->reaction workup1 Solvent Removal reaction->workup1 workup2 Column Chromatography workup1->workup2 product 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone workup2->product

Synthesis Workflow Diagram
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

  • Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the molecule.

  • Electrospray ionization (ESI) is a common technique used to generate ions.

  • The mass-to-charge ratio (m/z) of the molecular ion and its adducts are measured.

G Spectroscopic Analysis Logic cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Structural Confirmation compound Purified Compound nmr NMR (1H, 13C, 19F) compound->nmr ir IR compound->ir ms MS compound->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Absorption Bands ir->ir_data ms_data m/z Values ms->ms_data structure Structure of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone nmr_data->structure ir_data->structure ms_data->structure

Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone for professionals in the fields of research and drug development. While comprehensive experimental data remains to be published, the information compiled herein from predictive models and analogous compounds offers valuable insights for the synthesis, identification, and further investigation of this promising fluorinated pyrazole derivative. Researchers are encouraged to perform detailed characterization upon synthesis to contribute to the body of knowledge for this compound.

References

Foundational

role of trifluoromethyl pyrazoles in medicinal chemistry

An In-depth Technical Guide on the Role of Trifluoromethyl Pyrazoles in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Trifluoromethyl Pyrazoles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrazole ring has emerged as a powerful strategy in drug design. This is attributed to the unique properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of trifluoromethyl pyrazoles, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.

The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for a methyl group but with a significantly different electronic character. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] In the context of pyrazole-based drugs, the CF₃ group has been instrumental in the development of potent and selective inhibitors for a range of biological targets.

Synthesis of Trifluoromethyl Pyrazoles

The synthesis of trifluoromethyl pyrazoles can be achieved through several routes, often involving the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound containing a trifluoromethyl group.

General Synthetic Workflow

A common synthetic strategy involves the Claisen condensation of an acetophenone with ethyl trifluoroacetate, followed by cyclization with a substituted hydrazine.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Acetophenone Substituted Acetophenone Diketone 1,3-Diketone Intermediate Acetophenone->Diketone Claisen Condensation EtTFA Ethyl Trifluoroacetate EtTFA->Diketone Hydrazine Substituted Hydrazine TFM_Pyrazole Trifluoromethyl Pyrazole Hydrazine->TFM_Pyrazole Diketone->TFM_Pyrazole Cyclocondensation

A generalized synthetic workflow for trifluoromethyl pyrazoles.
Experimental Protocols

Protocol 1: Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoles (Celecoxib Analogs) [3][4]

  • Preparation of the 1,3-Diketone Intermediate: A solution of the appropriately substituted acetophenone in a suitable solvent (e.g., methanol) is treated with sodium methoxide. Ethyl trifluoroacetate is then added dropwise, and the mixture is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, acidified, and the product is extracted.

  • Cyclocondensation: The resulting 1,3-diketone is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with the desired substituted hydrazine hydrochloride. The mixture is heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization to yield the final 1,5-diaryl-3-(trifluoromethyl)pyrazole.

Protocol 2: Synthesis of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives [5][6]

  • Hydrazone Formation: 4-Acetylbenzoic acid is reacted with 4-(trifluoromethyl)phenyl hydrazine to form the corresponding hydrazone intermediate.

  • Vilsmeier-Haack Reaction: The hydrazone is then reacted with an in situ generated Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to afford the pyrazole-derived aldehyde.

  • Reductive Amination: The aldehyde is then subjected to reductive amination with various anilines to yield the target N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

Biological Activities and Therapeutic Applications

Trifluoromethyl pyrazoles have demonstrated a broad spectrum of biological activities, leading to their investigation and development as anti-inflammatory, antibacterial, anticancer, and immunosuppressive agents.

Anti-inflammatory Activity: COX Inhibition

A significant application of trifluoromethyl pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[7][8] The trifluoromethyl group often plays a crucial role in the selectivity of these compounds for COX-2 over COX-1.[7]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Trifluoromethyl Pyrazole Derivatives [7]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 0.463.820.12
3d 5.614.921.14
3g 4.452.651.68
Ketoprofen 0.0340.1640.21

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocol: In Vitro COX Inhibition Assay[7]
  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The assay is performed using a colorimetric COX inhibitor screening assay kit. The compounds are pre-incubated with the enzyme and heme in a reaction buffer at room temperature.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid and incubated for a specified time. The reaction is then terminated.

  • Detection: The production of prostaglandin F2α is measured colorimetrically.

  • Data Analysis: IC₅₀ values are calculated from the concentration-response curves.

Antibacterial Activity

Several studies have reported the potent antibacterial activity of trifluoromethyl pyrazole derivatives, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][9]

Table 2: Minimum Inhibitory Concentrations (MIC) of Trifluoromethyl Pyrazole Derivatives against Gram-Positive Bacteria [6][9]

CompoundS. aureus ATCC 29213 (MIC in µg/mL)MRSA ATCC 33591 (MIC in µg/mL)E. faecalis ATCC 29212 (MIC in µg/mL)
2 >50>50>50
6 6.256.253.12
10 6.253.126.25
11 6.253.126.25
13 6.253.126.25

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow: Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Bacterial Culture Preparation Inoculation Inoculation of Microtiter Plates Culture->Inoculation Compound_Prep Compound Dilution Series Compound_Prep->Inoculation Incubation Incubation at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity

Diaryl(trifluoromethyl)pyrazoles have been investigated as potential anticancer agents, with some analogs showing potent cytotoxicity against various cancer cell lines.[10][11] One of the mechanisms of action for these compounds is the inhibition of tubulin polymerization.[10][11]

Table 3: Cytotoxicity of a Diaryl(trifluoromethyl)pyrazole Analog (C-23) against Cancer Cell Lines [10]

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Human Breast Cancer1.3 ± 0.8
HeLa Human Cervical Cancer5.5 ± 0.6
B16F10 Mouse Skin Cancer6.0 ± 0.6
EMT6/AR1 Multidrug-Resistant Mouse Mammary Cancer14.7 ± 0.3

IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain trifluoromethyl pyrazole derivatives act as tubulin polymerization inhibitors. They bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

G TFM_Pyrazole Diaryl(trifluoromethyl)pyrazole Tubulin Tubulin Dimers TFM_Pyrazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation TFM_Pyrazole->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Cell_Cycle Cell Cycle Arrest (G2/M) Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Logical relationship of tubulin polymerization inhibition by trifluoromethyl pyrazoles.
Immunosuppressive Activity: NFAT Pathway Inhibition

Bis(trifluoromethyl)pyrazoles (BTPs) have been identified as novel inhibitors of cytokine production, such as IL-2, by regulating the nuclear factor of activated T-cells (NFAT) transcription factor.[12] Unlike cyclosporine and FK506, BTPs do not directly inhibit calcineurin.[12]

Signaling Pathway: NFAT Activation and Inhibition by BTPs

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLCγ TCR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 Ca_ER ER Ca²⁺ Release IP3->Ca_ER Calcineurin Calcineurin Ca_ER->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT (Nuclear) NFAT->NFAT_N translocation BTP Bis(trifluoromethyl)pyrazole BTP->NFAT_N inhibits translocation Gene Cytokine Gene Transcription (e.g., IL-2) NFAT_N->Gene activates

Simplified signaling pathway of NFAT activation and its inhibition by BTPs.

Conclusion

Trifluoromethyl pyrazoles represent a versatile and highly valuable class of compounds in medicinal chemistry. The incorporation of the trifluoromethyl group has proven to be a successful strategy for enhancing the therapeutic potential of pyrazole-based scaffolds. The diverse biological activities, including anti-inflammatory, antibacterial, anticancer, and immunosuppressive effects, underscore the importance of this chemical motif in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of trifluoromethyl pyrazoles is likely to lead to the discovery of new and improved therapeutic agents.

References

Exploratory

The Trifluoroacetylpyrazole Cornerstone: A Technical Guide to 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this landscape, the pyrazole nucleus stands out as a "privileged" scaffold, present in numerous approved drugs.[1] The convergence of these two powerful motifs in the form of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone creates a highly versatile and valuable building block for the synthesis of novel chemical entities with significant potential in drug discovery and materials science. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key intermediate, complete with detailed experimental protocols and data presented for practical use by researchers.

Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is not widely reported in a single, direct procedure. However, a logical and effective synthetic strategy involves a two-step process: the formylation of a pyrazole precursor to yield pyrazole-4-carbaldehyde, followed by the introduction of the trifluoromethyl group.

Step 1: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

A common and efficient method for the formylation of pyrazoles at the C4 position is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Pyrazole Pyrazole Intermediate Electrophilic Substitution Intermediate Pyrazole->Intermediate reacts with Vilsmeier Reagent Hydrolysis Hydrolysis Intermediate->Hydrolysis Pyrazole_4_carbaldehyde Pyrazole-4-carbaldehyde Hydrolysis->Pyrazole_4_carbaldehyde

Diagram 1: Vilsmeier-Haack formylation of pyrazole.

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde [3]

This procedure is adapted from a general method for the synthesis of 1H-pyrazole-4-carbaldehydes.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Hydrazone precursor (e.g., acetophenone phenylhydrazone)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add the appropriate hydrazone precursor (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • After the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the solution with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight. The resulting precipitate is collected by filtration.

  • Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to yield 1H-pyrazole-4-carbaldehyde.

Step 2: Conversion of Pyrazole-4-carbaldehyde to 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

G Pyrazole_4_carbaldehyde Pyrazole-4-carbaldehyde Trifluoromethyl_adduct Trifluoromethylated Intermediate Pyrazole_4_carbaldehyde->Trifluoromethyl_adduct reacts with TMSCF3 TMSCF₃ (Trifluoromethyltrimethylsilane) TMSCF3->Trifluoromethyl_adduct Fluoride_source Fluoride Source (e.g., TBAF) Fluoride_source->Trifluoromethyl_adduct catalyst Oxidation Oxidation Trifluoromethyl_adduct->Oxidation Target_molecule 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone Oxidation->Target_molecule

Diagram 2: Proposed synthesis of the target molecule.

Proposed Experimental Protocol:

Materials:

  • Pyrazole-4-carbaldehyde

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation conditions)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyrazole-4-carbaldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of TBAF solution.

  • Slowly add trifluoromethyltrimethylsilane (TMSCF₃) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trifluoromethyl alcohol intermediate.

  • Dissolve the crude alcohol in anhydrous DCM.

  • Add the oxidizing agent (e.g., Dess-Martin periodinane) and stir at room temperature until the alcohol is fully converted to the ketone (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Spectroscopic Data and Characterization

While experimental data for the target molecule is not extensively published, expected spectroscopic characteristics can be inferred from related structures.

Table 1: Predicted Spectroscopic Data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

Spectroscopic Technique Expected Features
¹H NMR Signals for the pyrazole ring protons (typically in the range of δ 7.5-8.5 ppm). A broad singlet for the N-H proton.
¹³C NMR Resonances for the pyrazole ring carbons. A quartet for the trifluoromethyl carbon due to coupling with fluorine. A signal for the carbonyl carbon.
¹⁹F NMR A singlet for the CF₃ group.
Mass Spectrometry (HRMS) A molecular ion peak corresponding to the exact mass of C₅H₃F₃N₂O.
Infrared (IR) A strong absorption band for the C=O stretching vibration (typically around 1700 cm⁻¹). N-H stretching vibration.

Applications as a Synthetic Building Block

The trifluoroacetyl group at the 4-position of the pyrazole ring offers a reactive handle for a variety of chemical transformations, making 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone a valuable building block for creating diverse molecular libraries.

Synthesis of Pyrazole-Containing Heterocycles

The ketone functionality can be utilized in condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazolopyrazoles, while reaction with hydroxylamine can yield pyrazolo-oxazoles.

G Building_Block 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone Pyrazolopyrazole Pyrazolopyrazole Derivative Building_Block->Pyrazolopyrazole Condensation Pyrazolo_oxazole Pyrazolo-oxazole Derivative Building_Block->Pyrazolo_oxazole Condensation Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Pyrazolopyrazole Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Pyrazolo_oxazole

Diagram 3: Heterocycle synthesis from the building block.
Introduction of Chiral Centers

The carbonyl group can be reduced to a secondary alcohol, which can then be used in stereoselective reactions or as a chiral auxiliary. This opens up avenues for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.

Modification of the Pyrazole Ring

The N-H of the pyrazole ring can be readily substituted to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties.

Biological Significance of Trifluoromethyl-Pyrazoles

The trifluoromethyl-pyrazole scaffold is a key feature in several biologically active molecules. The anti-inflammatory drug Celecoxib , a selective COX-2 inhibitor, contains a 3-trifluoromethyl-5-phenyl pyrazole moiety.[6] Although the target molecule of this guide has the trifluoroacetyl group at the C4 position, the general biological importance of this class of compounds underscores the potential of its derivatives.

Derivatives of trifluoromethyl-pyrazoles have been investigated for a range of biological activities, including:

  • Anti-inflammatory activity: As demonstrated by Celecoxib.

  • Anticancer activity: Various pyrazole derivatives have shown potent antitumor effects.[7]

  • Antimicrobial and Antifungal activity: The pyrazole nucleus is found in compounds with significant activity against bacteria and fungi.

  • Antiviral activity: Certain pyrazole derivatives have been explored as potential antiviral agents.

Conclusion

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a synthetic building block with considerable potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis, while not straightforward, can be achieved through a logical sequence of established reactions. The presence of both a reactive trifluoroacetyl group and a modifiable pyrazole ring provides a versatile platform for the creation of diverse molecular architectures. Further exploration of the reactivity of this building block and the biological activities of its derivatives is a promising area for future research. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this valuable synthetic intermediate.

References

Foundational

The Ascendant Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery and Agrochemicals: A Technical Guide

For Immediate Release In the ever-evolving landscape of medicinal chemistry and agrochemical research, the trifluoromethylated pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth o...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry and agrochemical research, the trifluoromethylated pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of this potent class of compounds, tailored for researchers, scientists, and drug development professionals. The incorporation of the trifluoromethyl (-CF3) group into the pyrazole ring significantly enhances metabolic stability, lipophilicity, and binding affinity to various biological targets, making these compounds highly sought after in the development of novel therapeutic and crop protection agents.

Anti-inflammatory Activity of Trifluoromethylated Pyrazoles

Trifluoromethylated pyrazoles have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The well-known NSAID Celecoxib, which features a trifluoromethylpyrazole core, exemplifies the success of this approach.[1]

Below is a summary of the anti-inflammatory activity of various trifluoromethylated pyrazole derivatives:

Compound ClassTargetIn Vitro Activity (IC50)In Vivo Activity (% Inhibition)Reference
1,5-diaryl-3-(trifluoromethyl)pyrazolesCOX-23.82 µM (Compound 3b)47-76%[2][3]
1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazolesCOX-2-62-76%[3]
Trifluoromethyl-pyrazole-carboxamidesCOX-10.46 µM (Compound 3b)-[2]
Trifluoromethyl-pyrazole-carboxamidesCOX-22.65 µM (Compound 3g)-[2]
5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-1-carboxyamidepyrazoles--Significant decrease in paw edema[4]

Anticancer Potential of Trifluoromethylated Pyrazoles

The antiproliferative activity of trifluoromethylated pyrazoles has been demonstrated against a range of cancer cell lines. A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]

The following table summarizes the cytotoxic activity of selected trifluoromethylated pyrazole compounds:

CompoundCell LineActivity (IC50/GI50)Mechanism of ActionReference
Combretastatin-(trifluoromethyl)pyrazole hybrid (C-23)MCF-7, HeLa, B16F10, EMT6/AR1Potent antiproliferative activityTubulin polymerization inhibitor[5][6]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-781.48 ± 0.89 μMNot specified[7][8]
S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole (5e)MCF-715.54 mMNot specified[9]

Agrochemical Applications of Trifluoromethylated Pyrazoles

In the agrochemical sector, trifluoromethylated pyrazoles are utilized for their potent fungicidal and herbicidal properties.[10][11][12][13] The trifluoromethyl group enhances the efficacy and stability of these compounds in agricultural applications.[10] A key application is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[14]

The table below presents the antifungal activity of certain trifluoromethylated pyrazole derivatives:

Compound ClassFungal SpeciesActivity (EC50/IC50)TargetReference
N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zea1.8 μg/mL (7a)SDH[14]
N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamidesFusarium oxysporum1.5 μg/mL (7c)SDH[14]
N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamidesCytospora mandshurica3.6 μg/mL (7c)SDH[14]
N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamidesPhytophthora infestans6.8 μg/mL (7f)SDH[14]
Trifluoromethyl phenyl-substituted pyrazolesStaphylococcus aureus, Enterococcus faecalisEffective at 2x MICNot specified[15]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of trifluoromethylated pyrazoles are crucial for reproducible research.

General Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoles

A common method for synthesizing trifluoromethylated pyrazoles involves the cyclocondensation of a trifluoromethyl-β-diketone with a hydrazine derivative.[3]

  • Reaction Setup: A mixture of a trifluoromethyl-β-diketone (1.0 eq.) and a substituted hydrazine (1.0-1.2 eq.) in a suitable solvent, such as ethanol, is prepared in a round-bottom flask.[3]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired trifluoromethylated pyrazole.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of compounds against COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Test compounds are dissolved in a suitable solvent like DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Then, add various concentrations of the test compound or a reference inhibitor. Incubate the plate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination and Detection: After a specific incubation period, stop the reaction. The amount of prostaglandin produced is then measured using a suitable detection method, such as an enzyme immunoassay (EIA).[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated pyrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer containing GTP and glycerol. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the diluted test compounds.

  • Reaction Initiation: Initiate the polymerization reaction by adding the cold tubulin-containing reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[2]

  • Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization indicates inhibition. Calculate the IC50 value from a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess acute inflammation.

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally to the rats.[15]

  • Induction of Edema: After a specific pre-treatment time (e.g., 30 minutes), inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[15]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antifungal Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a liquid broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.[5][10]

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression TF_Pyrazoles Trifluoromethylated Pyrazoles (e.g., Celecoxib) TF_Pyrazoles->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by trifluoromethylated pyrazoles.

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization TF_Pyrazoles Trifluoromethylated Pyrazoles TF_Pyrazoles->Tubulin_Dimers Binds to Colchicine Site TF_Pyrazoles->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by trifluoromethylated pyrazoles.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Trifluoromethylated Pyrazole Library Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, COX, MIC assays) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Exploratory

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] Consequently, the fusion of the pyrazole core with fluorine has given rise to a vast and vital class of compounds with significant therapeutic applications, the discovery and development of which this guide will explore. The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with over half of all research contributions on the topic published in the last five years alone.[4][6][7]

Early Discoveries and the Dawn of Fluorination

The first synthesis of the parent pyrazole ring was achieved in 1883 by Knorr through the condensation of ethyl acetoacetate with phenylhydrazine.[8] For many decades, research into pyrazole chemistry progressed steadily, but the deliberate introduction of fluorine to modulate biological activity is a more recent development. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it an attractive bioisostere for hydrogen atoms or hydroxyl groups.[4] Early methods for synthesizing fluorinated pyrazoles often involved the use of fluorinated building blocks, such as 1,3-dicarbonyl compounds containing trifluoromethyl or difluoromethyl groups, which were then reacted with hydrazines.[9]

A Landmark Discovery: Celecoxib and the Era of COX-2 Inhibition

The trajectory of fluorinated pyrazole research was irrevocably altered with the discovery and development of Celecoxib (brand name Celebrex). Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.[10][11][12][13] The trifluoromethyl (CF3) group on the pyrazole ring of Celecoxib is crucial for its selective binding to the COX-2 enzyme.[11][13] The development of Celecoxib marked a pivotal moment, solidifying the importance of fluorinated pyrazoles in modern medicine and spurring further investigation into this chemical class.[14][15]

The anti-inflammatory action of Celecoxib stems from its ability to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13] It achieves this by selectively inhibiting the COX-2 isoform of the cyclooxygenase enzyme.[10][11][16]

Celecoxib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Figure 1: Simplified signaling pathway of Celecoxib's mechanism of action.

Modern Synthetic Strategies

The growing interest in fluorinated pyrazoles has driven the development of numerous synthetic methodologies. These can be broadly categorized as follows:

  • Cyclocondensation Reactions: This classical approach remains a cornerstone of pyrazole synthesis. It typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] To obtain fluorinated pyrazoles, fluorinated synthons are employed.

  • [3+2] Cycloaddition Reactions: This method involves the reaction of a 1,3-dipole, such as a nitrile imine or diazoalkane, with a dipolarophile, such as an alkyne or alkene.[8][17] The in situ generation of fluorinated nitrile imines has been shown to be an effective route to trifluoromethylated pyrazoles.[17]

  • Direct Fluorination: More recent methods focus on the direct introduction of fluorine onto a pre-formed pyrazole ring using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[9]

Synthesis_Workflow cluster_synthesis General Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition Chalcone Chalcone (Dipolarophile) Cycloaddition [3+2] Cycloaddition Chalcone->Cycloaddition Hydrazonoyl_Bromide Hydrazonoyl Bromide (Nitrile Imine Precursor) Nitrile_Imine In situ generated Fluorinated Nitrile Imine Hydrazonoyl_Bromide->Nitrile_Imine Base Nitrile_Imine->Cycloaddition Pyrazoline trans-5-Acyl-Pyrazoline Cycloaddition->Pyrazoline Oxidation Oxidative Aromatization (e.g., with MnO2) Pyrazoline->Oxidation Pyrazole 3-Trifluoromethylpyrazole Oxidation->Pyrazole

Figure 2: Experimental workflow for the synthesis of trifluoromethylated pyrazoles.

Broadening Therapeutic Horizons

While the anti-inflammatory properties of fluorinated pyrazoles are well-established, their therapeutic potential extends to numerous other areas. The pyrazole scaffold is now recognized for its utility in developing agents for a wide range of diseases.[1][2]

  • Anticancer Activity: Many fluorinated pyrazole derivatives have been investigated as potential anticancer agents.[2][18] They have been shown to inhibit various kinases and other targets involved in cancer cell proliferation and survival.[18] For instance, some derivatives act as potent inhibitors of kinases like PI3K and CDK2.[18]

  • Antibacterial and Antiviral Activity: The metabolic stability conferred by the pyrazole ring makes it an attractive core for developing novel antibacterial and antiviral drugs.[1] A series of trifluoromethyl phenyl-substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria.[1] Additionally, certain fluorinated pyrazole derivatives have shown promise as antiviral agents, including against the Hepatitis C virus (HCV).[19][20]

  • Agrochemicals: The pyrazole ring is a key component in several commercially successful pesticides and herbicides.[8][21] Fluorinated pyrazoles have been developed as potent acaricides, insecticides, and fungicides.[8]

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected fluorinated pyrazole compounds.

Compound Class/NameTarget/ActivityQuantitative DataReference
CelecoxibSelective COX-2 InhibitionCOX-2 IC50 = 0.07 µM; COX-1 IC50 = 7.7 µM[22]
Celecoxib Analogue (10b)Selective COX-2 InhibitionCOX-2 IC50 = 0.19 µM; COX-1 IC50 = 8.3 µM[22]
4-fluorpyrazole derivativeBradykinin B1 Receptor AntagonistIC50 = 23 nM[20]
Pyrazole Benzothiazole Hybrid (25)Anticancer (HT29 cells)IC50 = 3.17 µM[18]
Pyrazole Carbaldehyde Derivative (43)PI3 Kinase Inhibition (Anticancer)IC50 = 0.25 µM[18]
1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazoleAnti-inflammatory (in vivo)ED50 = 27.7 mg/kg[22]

Key Experimental Protocols

General Procedure for the Synthesis of 1-(4-aminosulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazoles

This protocol is adapted from a published synthesis of Celecoxib analogues.[22]

Materials:

  • 4-(aminosulfonylphenyl)hydrazine-HCl

  • 4,4,4-trifluoro-3-hydroxy-1-(2-chloropyridin-4-yl)but-2-en-1-one

  • 95% Ethanol

  • Reflux apparatus

  • Stirring equipment

Procedure:

  • A solution of 4-(aminosulfonylphenyl)hydrazine-HCl (20 mmol) and 4,4,4-trifluoro-3-hydroxy-1-(2-chloropyridin-4-yl)but-2-en-1-one (18.20 mmol) in 225 mL of 95% ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux with constant stirring.

  • The reaction is maintained at reflux for 20 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the desired product.

General Procedure for the Synthesis of 3-Trifluoromethylated Pyrazoles via [3+2]-Cycloaddition and Oxidation

This protocol is a general representation of a modern synthetic approach.[17]

Materials:

  • Appropriate chalcone

  • Trifluoroacetonitrile imine precursor (e.g., a hydrazonoyl bromide)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Manganese dioxide (MnO2)

  • Solvent for oxidation (e.g., DMSO or hexane)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • Cycloaddition:

    • To a solution of the chalcone in an anhydrous solvent under an inert atmosphere, the hydrazonoyl bromide and a base are added.

    • The reaction mixture is stirred at room temperature or heated as required to facilitate the in situ generation of the trifluoroacetonitrile imine and subsequent [3+2] cycloaddition.

    • The progress of the reaction is monitored by TLC or LC-MS.

    • Upon completion, the reaction is worked up appropriately (e.g., filtration, extraction) to isolate the intermediate trans-configured 5-acyl-pyrazoline.

  • Oxidative Aromatization:

    • The isolated 5-acyl-pyrazoline is dissolved in a suitable solvent (the choice of solvent can influence the final product).[17]

    • Manganese dioxide is added to the solution.

    • The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then cooled, and the solid MnO2 is removed by filtration.

    • The filtrate is concentrated, and the crude product is purified by chromatography to afford the desired 3-trifluoromethylpyrazole.

Conclusion

The journey of fluorinated pyrazole compounds from their initial synthesis to their current status as a cornerstone of modern drug discovery is a testament to the power of strategic molecular design. The landmark success of Celecoxib illuminated the path for the exploration of this versatile scaffold, leading to the discovery of compounds with a broad spectrum of therapeutic activities, including anticancer, antibacterial, and antiviral properties. The continued development of novel and efficient synthetic methodologies ensures that the exploration of fluorinated pyrazoles will remain a vibrant and fruitful area of research for years to come, promising the development of new and improved therapeutic agents for a wide range of human diseases. The metabolic stability and diverse biological activities associated with this class of compounds firmly establish them as a truly privileged scaffold in the ongoing quest for innovative medicines.[1]

References

Foundational

Commercial Suppliers and Technical Guide for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the commercial availability and technical specifications of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Commercial Availability

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a fluorinated heterocyclic ketone. In the landscape of chemical suppliers, this compound is primarily associated with two CAS numbers: 161957-47-7 and 100991-09-1 . It is crucial for researchers to verify the specific isomer and CAS number required for their application.

A summary of prominent commercial suppliers for this compound is provided below. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberStated PurityNotes
ChemUniverse161957-47-7≥95%Offers the compound for research and development purposes.
Aladdin161957-47-7≥95%A supplier of various research chemicals.
Parchem100991-09-1Not specifiedLists the compound as part of their specialty chemicals portfolio.[1]
Reagentia161957-47-7Not specifiedLists the compound in their catalog.[2]

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published in readily accessible technical data sheets, typical properties can be inferred from its structure and data for similar compounds.

PropertyValue
Molecular Formula C₅H₃F₃N₂O
Molecular Weight 164.09 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Experimental Protocols: Synthesis of Pyrazole Derivatives

One common approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a plausible precursor would be a trifluoromethylated 1,3-dicarbonyl equivalent.

A generalized synthetic workflow for pyrazole synthesis is depicted below:

G General Pyrazole Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation/ Cyclization dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole G Role in Drug Discovery cluster_compound Building Block cluster_synthesis Chemical Synthesis cluster_library Compound Library cluster_screening Biological Screening cluster_outcome Outcome start_compound 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone derivatization Derivatization/ Functionalization start_compound->derivatization incorporation into compound_library Library of Novel Pyrazole Derivatives derivatization->compound_library generates screening High-Throughput Screening compound_library->screening is subjected to lead_compound Identification of Lead Compounds screening->lead_compound leads to

References

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Acylation of 1H-Pyrazole with Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the N-acylation of 1H-pyrazole using trifluoroacetic anhydride. This reaction yields 1-(trifluoroace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 1H-pyrazole using trifluoroacetic anhydride. This reaction yields 1-(trifluoroacetyl)-1H-pyrazole, a potentially valuable building block in medicinal chemistry and materials science due to the introduction of a trifluoroacetyl moiety. The protocol described herein is a representative method based on established principles of N-acylation of heterocyclic compounds. While specific literature precedents for this exact transformation are not abundant, the high reactivity of trifluoroacetic anhydride suggests that this reaction should proceed efficiently under mild conditions. The provided experimental details, safety precautions, and reaction data offer a solid foundation for researchers to successfully perform this synthesis.

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. Functionalization of the pyrazole ring is a key strategy for modulating these biological properties. N-acylation, in particular, can alter the electronic and steric characteristics of the pyrazole, influencing its binding affinity to biological targets. The introduction of a trifluoroacetyl group is of particular interest as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. Trifluoroacetic anhydride is a powerful acylating agent that reacts readily with nucleophiles such as the nitrogen atom of a pyrazole ring.[1] This protocol outlines a straightforward procedure for the synthesis of 1-(trifluoroacetyl)-1H-pyrazole.

Experimental Protocol

Materials and Equipment
  • 1H-Pyrazole

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq).

  • Dissolution: Dissolve the pyrazole in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (TEA, 1.1 eq) to the solution. TEA acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. The acylation of pyrroles by trifluoroacetic anhydride is known to proceed rapidly at 0°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and anhydride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the product can be further purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the proposed protocol. The yield is an estimated value based on similar N-acylation reactions of other azoles, which are often reported to be in the "good to excellent" range.

ParameterValueNotes
Reactants
1H-Pyrazole1.0 eqStarting material.
Trifluoroacetic Anhydride1.1 eqAcylating agent.
Triethylamine1.1 eqBase to neutralize the acid byproduct.
Solvent Anhydrous DichloromethaneA common aprotic solvent for such reactions.
Reaction Time 1-3 hoursEstimated time; should be monitored by TLC.
Reaction Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic reaction, followed by stirring at room temperature.
Expected Yield 70-90%Estimated yield based on the high reactivity of TFAA and similar reactions with other heterocycles.
Purification Method Aqueous workup, optional column chromatographyStandard procedure for isolating and purifying organic products.

Logical and Experimental Workflow

Acylation_Workflow start Start setup Reaction Setup: 1H-Pyrazole in anhydrous DCM start->setup add_base Add Triethylamine (1.1 eq) setup->add_base cool Cool to 0 °C add_base->cool add_tfaa Slowly add TFAA (1.1 eq) in anhydrous DCM cool->add_tfaa react Stir at 0 °C to RT (Monitor by TLC) add_tfaa->react workup Aqueous Workup: - Quench with NaHCO₃ - Separate layers - Wash with brine react->workup dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (optional column chromatography) concentrate->purify end End purify->end Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrazole 1H-Pyrazole intermediate Tetrahedral Intermediate pyrazole->intermediate Nucleophilic attack tfaa Trifluoroacetic Anhydride tfaa->intermediate product 1-(Trifluoroacetyl)-1H-pyrazole intermediate->product Elimination of trifluoroacetate byproduct Trifluoroacetic Acid intermediate->byproduct

References

Application

Application Notes and Protocols for Knorr Pyrazole Synthesis with Fluorinated Diketones

For Researchers, Scientists, and Drug Development Professionals Introduction The Knorr pyrazole synthesis is a fundamental and widely utilized method for the preparation of pyrazole derivatives, which are key structural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis is a fundamental and widely utilized method for the preparation of pyrazole derivatives, which are key structural motifs in numerous pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into these heterocyclic scaffolds can significantly enhance their biological activity, metabolic stability, and lipophilicity. This document provides detailed experimental procedures for the synthesis of fluorinated pyrazoles via the Knorr synthesis, employing fluorinated 1,3-diketones as key precursors.

The reaction involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative.[1] The presence of highly electronegative fluorine atoms in the diketone substrate can influence the reactivity of the carbonyl groups and, in the case of unsymmetrical diketones, the regioselectivity of the cyclization. Careful selection of reaction conditions, including the solvent and catalyst, is crucial for achieving high yields and controlling the isomeric purity of the final product.[2] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[2]

Data Presentation

The following table summarizes quantitative data for the synthesis of fluorinated pyrazoles under various reaction conditions.

Fluorinated DiketoneHydrazine DerivativeSolventCatalyst/AdditiveTemperatureTimeProductYield (%)m.p. (°C)Ref.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (lithium salt)Hydrazine hydrateAcetic acid/WaterSodium nitriteRoom Temperature24 h5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine93123-125[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydrazine hydrateEthanolNoneReflux4 h5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole-142-143[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine[4]

This protocol describes a one-pot synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with a high yield.

Materials:

  • Lithium 4,4,4-trifluoro-1-phenylbutadionate

  • Glacial acetic acid

  • Sodium nitrite

  • Water

  • Hydrazine hydrate

Procedure:

  • Dissolve 1 g (4.5 mmol) of lithium 4,4,4-trifluoro-1-phenylbutadionate in 3 ml of glacial acetic acid.

  • With stirring, add a solution of 0.36 g (5.2 mmol) of sodium nitrite in 3 ml of water to the reaction mixture.

  • Stir the reaction mass for 1 hour.

  • Add 1.8 g (36.0 mmol) of hydrazine hydrate to the mixture and continue stirring for 3 hours.

  • Allow the reaction mass to stand at room temperature for 20 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water on the filter.

  • Dry the product in the air to obtain 0.95 g of 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a yellow powder.

Characterization:

  • Yield: 93%

  • Melting Point: 123-125 °C

Protocol 2: Synthesis of 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole[5]

This protocol details the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate, which under these conditions, yields a stable dihydropyrazole intermediate.[4]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • Ethanol

  • Hydrazine hydrate

  • Water

Procedure:

  • Dissolve 10 mmol of 4,4,4-trifluoro-1-phenyl-1,3-butanedione in 50 ml of ethanol.

  • Add 10 mmol of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Add water to the cooled reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the product from ethanol.

Characterization:

  • Melting Point: 142-143 K

Mandatory Visualization

General Mechanism of Knorr Pyrazole Synthesis

G General Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone Fluorinated 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Fluorinated Pyrazole cyclic_intermediate->pyrazole - H2O (Dehydration) G Experimental Workflow for Fluorinated Pyrazole Synthesis start Start dissolve Dissolve Fluorinated Diketone in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine react React under Controlled Temperature and Time add_hydrazine->react workup Reaction Work-up (e.g., Precipitation, Extraction) react->workup isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (e.g., Recrystallization) isolate->purify characterize Characterize Final Product (NMR, MS, m.p.) purify->characterize end End characterize->end

References

Method

Application Notes and Protocols: 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a cornerstone in the design of contemporary kinase inhibitors due to its ability to form key hydrogen bond interaction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in the design of contemporary kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The reagent 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a versatile building block that combines these advantageous features, making it a valuable precursor in the synthesis of novel kinase inhibitors. Its trifluoromethyl ketone moiety can act as an electrophilic center, enabling the construction of various heterocyclic systems, or it can be chemically modified to introduce other key functionalities.

This document provides detailed application notes and protocols for the use of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone and analogous trifluoromethyl β-dicarbonyl compounds in the synthesis of pyrazolo-fused heterocyclic kinase inhibitors. The protocols are based on established synthetic methodologies for the construction of core scaffolds that are prevalent in numerous kinase inhibitors targeting critical signaling pathways in oncology and immunology.

Key Applications in Kinase Inhibitor Scaffolds

The primary application of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone in kinase inhibitor synthesis is as a precursor for the construction of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines. These scaffolds are found in a multitude of potent and selective kinase inhibitors.

Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, acting as a bioisostere of the purine core of ATP. This allows compounds based on this scaffold to effectively compete with ATP for binding to the kinase active site. The trifluoromethyl group at a key position can provide additional beneficial interactions and properties.

A common synthetic strategy to access this scaffold involves the condensation of a pyrazole-containing 1,3-dicarbonyl equivalent with an amidine or a related nitrogen-containing three-atom component.

Experimental Protocols

The following protocol is a representative example of the synthesis of a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors, which can be adapted from reactions involving trifluoromethyl β-ketoesters, analogous to the reactivity of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This protocol describes the cyclocondensation of an aminopyrazole with a β-ketoester to form the pyrazolo[3,4-d]pyrimidine ring system. This is a foundational reaction for building a wide range of kinase inhibitors.

Reaction Scheme:

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine Core A 5-Amino-1H-pyrazole C Pyrazolo[3,4-d]pyrimidin-4-one A->C Condensation B Trifluoromethyl β-ketoester (analogue of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone) B->C Cyclization

Caption: General synthesis of a pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 5-Amino-1H-pyrazole derivative (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Acetic acid (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add the 5-amino-1H-pyrazole derivative (1.0 eq) and acetic acid.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the acetic acid.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyrazolo[3,4-d]pyrimidin-4-one product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 EGFR16[1]
2 VEGFR235[2]
3 CDK257[3]
4 TRKA56[4]

Note: The IC₅₀ values are for representative compounds from the literature with the pyrazolo[3,4-d]pyrimidine or related pyrazolopyridine core and are intended to be illustrative of the potential of this scaffold.

Signaling Pathways and Experimental Workflows

The synthesized kinase inhibitors can be used to probe and inhibit various signaling pathways implicated in diseases like cancer. A common target class for pyrazole-based inhibitors are Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

cell_cycle_inhibition cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Mechanism of Action G1 G1 Phase S S Phase G1->S CDK4/6 CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor CDKs CDK1, CDK2, etc. Inhibitor->CDKs Inhibition CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Leads to

Caption: Inhibition of CDK signaling pathway by pyrazolopyrimidine inhibitors.

The general workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.

workflow Start 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (or analogue) Synthesis Synthesis of Pyrazolo-fused Scaffold Start->Synthesis Purification Purification and Characterization Synthesis->Purification BiochemicalAssay In vitro Kinase Inhibitory Assay (IC₅₀) Purification->BiochemicalAssay CellularAssay Cell-based Proliferation and Signaling Assays BiochemicalAssay->CellularAssay LeadOptimization Lead Optimization CellularAssay->LeadOptimization

Caption: Experimental workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a high-potential starting material for the synthesis of pyrazole-based kinase inhibitors. Its trifluoromethyl ketone functionality provides a reactive handle for the construction of privileged heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidines. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel kinase inhibitors derived from this versatile building block. The continued exploration of derivatives from this starting material is a promising avenue for the discovery of new therapeutic agents for a range of diseases.

References

Application

Application Notes & Protocols for the Development of Pyrazole-Based Herbicides

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the discovery and development of pyrazole-based herbicides. The pyrazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the discovery and development of pyrazole-based herbicides. The pyrazole scaffold is a crucial component in modern agrochemical research, offering a versatile platform for the design of potent and selective herbicides.[1][2][3]

Application Notes

Introduction to Pyrazole-Based Herbicides

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of successful commercial herbicides.[4][5][6] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with a wide range of biological activities.[1][2][7] Pyrazole-containing herbicides are known for their high efficacy at low application rates, favorable toxicological profiles, and varied mechanisms of action, making them essential tools for modern weed management.[1][3]

Key Mechanisms of Action

Pyrazole-based herbicides primarily target specific enzymes essential for plant growth and development. The most common targets include:

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are vital for photosynthesis and antioxidant protection.[8][9] Inhibition of HPPD leads to the bleaching of new plant tissues due to the indirect inhibition of carotenoid biosynthesis. Several commercial pyrazole herbicides, such as pyrasulfotole and pyrazoxyfen, act through this mechanism.[3][8]

  • Acetolactate Synthase (ALS) Inhibitors: ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1] As these amino acids are essential for protein synthesis, ALS inhibition leads to the cessation of plant growth.[1] Pyrazosulfuron-ethyl and halosulfuron-methyl are examples of commercial pyrazole-based ALS inhibitors.[1]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: PPO is the last common enzyme in the biosynthesis of both chlorophyll and heme.[10] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[10][11] Pyraflufen-ethyl is a well-known PPO-inhibiting herbicide containing a pyrazole moiety.[1][10]

Structure-Activity Relationship (SAR) Studies

The design of novel pyrazole herbicides heavily relies on understanding the relationship between chemical structure and herbicidal activity. Key SAR insights include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence herbicidal potency and selectivity. For instance, the introduction of a methyl group at the C3 position can sometimes decrease efficacy due to steric hindrance within the enzyme's active site.[1]

  • Aromatic Ring Modifications: Modifications to the aromatic rings attached to the pyrazole core are crucial for activity. The presence of electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl on a phenyl ring is often essential for high herbicidal effectiveness.[1]

  • N-Substitution: Substitution on the nitrogen atom of the pyrazole ring can modulate the compound's physicochemical properties and binding affinity to the target enzyme.[12]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, halogen-substituted pyrazoles have been successfully used as bioisosteric replacements for uracil-based PPO inhibitors.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-based herbicides and their derivatives.

Table 1: Herbicidal Activity of Pyrazole Benzophenone Derivatives against Barnyard Grass [8]

CompoundDosage (mmol m⁻²)Herbicidal Activity (%)
5n0.05Good
5o0.05Good
Pyrazoxyfen0.05Less potent than 5n and 5o

Table 2: EC₅₀ Values of Pyrazole Isothiocyanate Derivatives [13]

CompoundEchinochloa crusgalli L. (µg/mL)Cyperus iria L. (µg/mL)Dactylis glomerata L. (µg/mL)Trifolium repens L. (µg/mL)
3-164.3265.8362.4267.72
3-765.3364.9059.4167.41

Table 3: Inhibition of Arabidopsis Thaliana Root Growth by 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives [14]

CompoundIC₅₀ (µM)
V-70.01
Halauxifen-methyl0.45
Picloram0.08

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole-Based Herbicides

This protocol describes a general method for the synthesis of 1-acyl-3-phenyl-pyrazol benzophenones, which are potent HPPD inhibitors.[8]

Materials:

  • 1,3-diphenylpropane-1,3-dione

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Hydrazine hydrate

  • Acyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Pyrazole Intermediate:

    • Dissolve 1,3-diphenylpropane-1,3-dione in a suitable solvent like ethanol.

    • Add an equimolar amount of DMF-DMA and reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and add hydrazine hydrate. Reflux for an additional period.

    • Remove the solvent under reduced pressure and purify the resulting pyrazole intermediate by recrystallization or column chromatography.

  • Acylation of the Pyrazole:

    • Dissolve the synthesized pyrazole intermediate in DCM.

    • Add triethylamine as a base.

    • Slowly add the desired acyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and HRMS.[8][13]

Protocol 2: Whole-Plant Herbicidal Activity Assay (Post-emergence)

This protocol outlines a robust method for evaluating the post-emergence herbicidal activity of newly synthesized compounds in a greenhouse setting.[15][16]

Materials:

  • Test compounds

  • Control herbicide (e.g., a commercial standard)

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting mix

  • Trays or pots

  • Greenhouse with controlled temperature and light conditions

  • Precision bench sprayer

  • Surfactants (if required by the herbicide formulation)

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in trays filled with potting mix.

    • Grow the plants in a greenhouse under optimal conditions until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare solutions of the test compounds and control herbicide at various concentrations.

    • Apply the herbicide solutions uniformly to the plants using a precision bench sprayer. Ensure even coverage.

    • Include an untreated control group (sprayed with solvent/water only).

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass and measure the fresh or dry weight.

    • Calculate the percent inhibition relative to the untreated control.

Protocol 3: In Vitro Enzyme Inhibition Assay (Example: HPPD)

This protocol describes a method to determine the in vitro inhibitory activity of compounds against the target enzyme HPPD.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactor: Ascorbate

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or plate reader

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the buffer, ascorbate, and the HPPD enzyme in a 96-well plate.

    • Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Enzyme Reaction:

    • Initiate the reaction by adding the substrate (HPP).

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Visualizations

Synthesis_Workflow start Starting Materials (1,3-Diketone, Hydrazine) step1 Pyrazole Ring Formation start->step1 intermediate Pyrazole Intermediate step1->intermediate step2 Functional Group Modification (e.g., Acylation, Alkylation) intermediate->step2 purification Purification (Chromatography, Recrystallization) step2->purification product Final Pyrazole Herbicide analysis Structural Analysis (NMR, MS) product->analysis purification->product

Caption: A generalized workflow for the synthesis of pyrazole-based herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Pyrazole_Herbicide Pyrazole-Based HPPD Inhibitor Pyrazole_Herbicide->HPPD Plastoquinone Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis (Indirectly Inhibited) Plastoquinone->Carotenoid Bleaching Bleaching Symptoms Carotenoid->Bleaching

Caption: Mechanism of action for HPPD-inhibiting pyrazole herbicides.

Herbicidal_Testing_Workflow synthesis Compound Synthesis & Purification in_vitro In Vitro Screening (Enzyme Inhibition Assay) synthesis->in_vitro greenhouse Greenhouse Trials (Whole-Plant Bioassay) in_vitro->greenhouse data_analysis Data Analysis (SAR, Efficacy) greenhouse->data_analysis lead_selection Lead Compound Selection lead_selection->synthesis Further Optimization field_trials Field Trials lead_selection->field_trials Promising Compounds data_analysis->lead_selection

Caption: A logical workflow for the discovery and evaluation of novel herbicides.

References

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a valuable building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development due to the presence of the trifluoroacetyl and pyrazole moieties. The described method is based on the direct electrophilic trifluoroacetylation of 1H-pyrazole.

Introduction

The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Pyrazole scaffolds are also prevalent in a wide range of biologically active compounds. The target molecule, 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, combines these two important structural motifs. This protocol details a direct and efficient method for its synthesis via electrophilic trifluoroacetylation of 1H-pyrazole using trifluoroacetic anhydride. While direct trifluoroacetylation of electron-rich pyrazoles proceeds smoothly, monosubstituted pyrazoles such as the parent 1H-pyrazole may require more forcing conditions to achieve good yields[1].

Reaction Scheme

The synthesis proceeds via a direct electrophilic aromatic substitution reaction on the pyrazole ring.

Caption: Reaction scheme for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Experimental Protocol

This protocol is adapted from the general procedure for the trifluoroacetylation of monosubstituted pyrazoles[1].

Materials:

  • 1H-Pyrazole

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (1.0 eq) in anhydrous pyridine.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (2.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Expected Quantitative Data

ParameterExpected Value/RangeNotes
Starting Material
1H-Pyrazole1.0 eq
Trifluoroacetic Anhydride2.0 eq
Reaction Conditions
SolventPyridine
TemperatureReflux
Reaction TimeMonitor by TLCTypically several hours
Product
YieldGoodExpected based on similar reactions[1]
Purity>95%After column chromatography
Spectroscopic Data
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
¹⁹F NMRSinglet around -70 ppmCharacteristic of a CF₃ group
Mass SpectrometryM+H⁺ peak at m/z 165.03

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start Dissolve 1H-Pyrazole in Pyridine add_tfaa Add Trifluoroacetic Anhydride at 0 °C start->add_tfaa reflux Heat to Reflux add_tfaa->reflux quench Quench with Water reflux->quench extract Extract with Dichloromethane quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Spectroscopic Characterization chromatography->characterization

Caption: Workflow for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

References

Application

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone for Biological Screening

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, forming the core scaffold of numerous p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of these compounds. This document provides detailed application notes and experimental protocols for the derivatization of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a versatile building block for generating a library of novel pyrazole derivatives for biological screening.

The primary strategies for derivatization focus on the reactive ketone moiety and the pyrazole ring nitrogen atoms. These modifications allow for the exploration of structure-activity relationships (SAR) to identify potent and selective modulators of various biological targets.

Derivatization Strategies

The primary avenues for derivatizing 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone include:

  • Condensation Reactions at the Ketone Group: The ketone can undergo condensation with various hydrazine derivatives to form hydrazones, which can then be cyclized to generate fused pyrazole systems or other heterocyclic structures.

  • Knoevenagel Condensation: Reaction of the ketone with active methylene compounds, followed by Michael addition and cyclization, can lead to a variety of heterocyclic systems.

  • N-Alkylation/Arylation of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring can be substituted with various alkyl or aryl groups to investigate the impact on biological activity.

  • Synthesis of Chalcone Analogues and Subsequent Cyclization: The ethanone moiety can be used as a precursor for chalcone synthesis, which are versatile intermediates for creating various heterocyclic derivatives like pyrazolines.[2]

Experimental Protocols

Protocol 1: Synthesis of Pyrazoline Derivatives via Chalcone Intermediate

This protocol details a two-step process involving the synthesis of a chalcone intermediate followed by cyclization with a hydrazine derivative to yield a pyrazoline-substituted pyrazole.

Step 1: Synthesis of (E)-1-(1H-pyrazol-4-yl)-3-aryl-prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Step 2: Cyclization to form Pyrazoline Derivative

  • Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: N-Substitution of the Pyrazole Ring

This protocol describes the alkylation of the pyrazole nitrogen.

  • To a solution of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-substituted pyrazole derivative.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][4][5]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in a suitable culture medium.[4] Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add the serially diluted compounds to the wells and incubate for 48 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of derivatized compounds against various cancer cell lines, illustrating how data can be presented.

Compound IDDerivatization StrategyR GroupHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
TFPE-01 N-Alkylation-CH₃25.432.145.850.2
TFPE-02 N-Alkylation-CH₂Ph15.821.533.741.9
TFPE-03 Pyrazoline Formation4-Cl-Ph8.212.419.628.3
TFPE-04 Pyrazoline Formation4-OCH₃-Ph11.515.925.135.7
Doxorubicin Positive Control-0.50.81.10.9

Visualizations

Experimental Workflow

G cluster_synthesis Derivatization cluster_screening Biological Screening start 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone chalcone Chalcone Synthesis start->chalcone n_alkylation N-Alkylation start->n_alkylation pyrazoline Pyrazoline Formation chalcone->pyrazoline purification Purification (Column Chromatography) n_alkylation->purification pyrazoline->purification cell_culture Cancer Cell Culture purification->cell_culture Library of Derivatives mtt_assay MTT Assay cell_culture->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: Workflow for derivatization and biological screening.

Postulated Signaling Pathway Inhibition

Many pyrazole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[6] The following diagram illustrates a simplified CDK-mediated cell cycle progression pathway that could be targeted by the synthesized compounds.

G cluster_pathway CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Checkpoint G1/S Checkpoint CyclinE_CDK2->G1_S_Checkpoint Promotes S_Phase S-Phase Entry G1_S_Checkpoint->S_Phase Inhibitor Pyrazole Derivative Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression.

References

Method

Synthetic Routes to Functionalized 4-Trifluoroacetylpyrazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of functionalized 4-trifluoroacetylpyrazoles, a class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 4-trifluoroacetylpyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoroacetyl group. The methodologies outlined herein are based on established synthetic strategies, offering researchers a guide to the preparation of these valuable building blocks.

Introduction

Pyrazoles are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a trifluoroacetyl group at the C4 position of the pyrazole ring can significantly modulate the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document details two primary synthetic strategies for accessing functionalized 4-trifluoroacetylpyrazoles: the [3+2] cycloaddition of sydnones with fluorinated diones and the classical condensation of β-dicarbonyl compounds with hydrazines.

Synthetic Strategies and Methodologies

Two principal routes for the synthesis of functionalized 4-trifluoroacetylpyrazoles are presented below, complete with detailed experimental protocols and comparative data.

Route 1: Zinc-Catalyzed [3+2] Cycloaddition of Sydnones with 1,1,1,5,5,5-Hexafluoropentane-2,4-dione

This modern approach offers an efficient and general method for the preparation of 3-trifluoromethyl-4-trifluoroacetyl pyrazoles. The reaction proceeds via a [3+2] cycloaddition of in situ generated nitrile imines from sydnones with a highly fluorinated β-diketone, catalyzed by a zinc iodide/bipyridine complex. This method is notable for its good yields and tolerance of a variety of functional groups on the sydnone precursor.

workflow1 cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Sydnone Substituted Sydnone Catalyst ZnI₂/bpy Sydnone->Catalyst Diketone 1,1,1,5,5,5-Hexafluoropentane-2,4-dione Diketone->Catalyst Solvent THF Catalyst->Solvent Temperature Reflux Solvent->Temperature Pyrazole 3-Trifluoromethyl-4-trifluoroacetyl pyrazole Temperature->Pyrazole pathway2 Diketone 2-(Trifluoroacetyl)-1,3-dione Intermediate Hydrazone Intermediate Diketone->Intermediate Condensation Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazine->Intermediate Product 4-Trifluoroacetyl-pyrazole Intermediate->Product Cyclization (Dehydration)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Trifluoromethyl Pyrazole Synthesis

Welcome to the technical support center for trifluoromethyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Trifluoromethylated pyrazoles are crucial scaffolds in pharmaceuticals and agrochemicals, but their synthesis can present unique challenges, including low yields and poor regioselectivity.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is critically low. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis, particularly the Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines, can arise from several factors.[5] Often, the issue is related to starting material purity, suboptimal reaction conditions, or the formation of stable intermediates that do not convert to the final product.[6]

Troubleshooting Steps:

  • Assess Starting Material Purity : Ensure the trifluoromethyl-1,3-dicarbonyl compound and the hydrazine derivative are pure. Hydrazine reagents can degrade, so using a fresh batch is recommended.[5] Impurities can lead to side reactions that reduce yield.[5]

  • Optimize Stoichiometry : A slight excess (1.0-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[5]

  • Monitor the Reaction : Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress and determine the optimal time for completion, preventing the formation of degradation products.[5]

  • Adjust Temperature : While some reactions proceed at room temperature, others require heating to facilitate the dehydration of intermediates.[6][7] For instance, in the synthesis of 3-(perfluoroalkylated)-1H-pyrazoles, increasing the temperature to 100 °C significantly improves yields.[8]

  • Consider Solvent Choice : The solvent can play a critical role. While ethanol is common, dipolar aprotic solvents or fluorinated alcohols may offer better results depending on the specific substrates.[7][9][10]

Q2: I'm observing a mixture of two regioisomers. How can I improve regioselectivity?

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical trifluoromethyl-1,3-dicarbonyls.[5] The nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[5] The outcome is governed by the electronic and steric properties of the substituents on both reactants.[5]

Strategies to Control Regioselectivity:

  • Solvent Engineering : The choice of solvent can dramatically influence the isomeric ratio.[9] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of the 3-trifluoromethyl derivative.[9]

  • Nature of the Hydrazine : Using arylhydrazine hydrochlorides versus the corresponding free hydrazine can lead exclusively to different regioisomers.[11][12] Acidic conditions can alter the reaction pathway compared to neutral or basic conditions.[5][6]

  • Substituent Effects : The electronic nature of substituents on the hydrazine can guide selectivity. For instance, modifying a carbonyl group on the pyrazole to a hydrazone has been used to control the N-alkylation selectivity of trifluoromethylated pyrazoles.[13]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the product ratio in the reaction of a trifluoromethyl-β-diketone with methylhydrazine.

EntrySolventProduct Ratio (3-CF₃ : 5-CF₃ Isomer)Reference
1Ethanol (EtOH)Low selectivity, major product is often the 5-CF₃ isomer
22,2,2-Trifluoroethanol (TFE)85 : 15
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3

This data clearly indicates that fluorinated alcohols can be highly effective in directing the synthesis towards the desired 3-trifluoromethyl pyrazole isomer.

Q3: I'm struggling with the purification of my final compound. What are the best practices?

Fluorinated compounds often exhibit unique properties that can complicate standard purification methods.[14] Their altered polarity and potential for unique intermolecular interactions require specialized techniques.

Recommended Purification Techniques:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a very effective tool for purifying fluorinated compounds.[14] Careful selection of the stationary and mobile phases is crucial for achieving good separation.

  • Column Chromatography : Standard column chromatography on silica gel is frequently used. Gradient elution, for example with ethyl acetate/hexane, is often necessary to separate isomers and impurities.[15]

  • Crystallization : This is an excellent method for obtaining highly pure material.[14] However, finding the right solvent system can be challenging due to the altered solubility of fluorinated molecules. Test a range of solvents from nonpolar (hexane) to polar (methanol) to find one that dissolves the compound when hot but not when cold.[14]

  • Fluorous Solid-Phase Extraction (F-SPE) : This specialized technique uses fluorous interactions for highly selective separation and can be very effective for cleaning up samples before final purification.[14]

Visualizing Reaction Pathways and Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low reaction yields.

LowYieldWorkflow Start Start: Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity CheckStoichiometry Verify Reactant Stoichiometry CheckPurity->CheckStoichiometry If Pure MonitorReaction Monitor Reaction (TLC/LC-MS) CheckStoichiometry->MonitorReaction If Correct OptimizeConditions Optimize Conditions (Solvent, Temp.) MonitorReaction->OptimizeConditions If Incomplete AnalyzeSideProducts Identify Side Products OptimizeConditions->AnalyzeSideProducts Purification Review Purification Strategy AnalyzeSideProducts->Purification Success Yield Improved Purification->Success

Caption: A logical workflow for troubleshooting low pyrazole yield.

Regioselectivity in Pyrazole Synthesis

This diagram illustrates the reaction of an unsymmetrical trifluoromethyl-β-diketone with a substituted hydrazine, leading to two potential regioisomers.

Regioselectivity cluster_reactants Reactants cluster_products Potential Products Diketone C=O CH₂ C=O CF₃ IsomerA Product A (3-CF₃ Pyrazole) Diketone:f1->IsomerA Attack at C1 (Favored in HFIP) IsomerB Product B (5-CF₃ Pyrazole) Diketone:f3->IsomerB Attack at C2 (Favored in EtOH) Hydrazine R²-NH-NH₂ Hydrazine->IsomerA Hydrazine->IsomerB

References

Optimization

Technical Support Center: Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

Welcome to the technical support center for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthesis. Below you will find detailed experimental protocols, information on common byproducts, and strategies to overcome potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone?

A1: The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone and its derivatives typically involves two main strategies:

  • Strategy 1: Construction of the pyrazole ring from a trifluoro-β-dicarbonyl compound. This is a common approach where a precursor like 4,4,4-trifluoro-1-(pyrazol-4-yl)butane-1,3-dione is cyclized with a hydrazine derivative. The Knorr pyrazole synthesis is a classic example of this type of reaction.

  • Strategy 2: Acylation of a pre-formed pyrazole ring. This involves the direct trifluoroacetylation of a pyrazole derivative at the C4 position using a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. For instance, the reaction of a 1,3-diketone with a substituted hydrazine can yield two different pyrazole regioisomers. To enhance regioselectivity, consider the following:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in favor of one isomer.

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can influence the reaction pathway and favor the formation of the desired regioisomer.

  • Protecting Groups: Strategic use of protecting groups on the pyrazole nitrogen can direct acylation to the desired carbon atom.

Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or reaction time.

  • Byproduct formation: The formation of significant amounts of byproducts will consume starting materials and lower the yield of the desired product. See the "Common Byproducts and Their Avoidance" section for more details.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can greatly impact the reaction outcome. A systematic optimization of these parameters may be necessary.

  • Purification losses: The product may be difficult to isolate. Optimize your work-up and purification procedures to minimize losses.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Problem Potential Cause(s) Suggested Solution(s)
Formation of multiple spots on TLC, indicating a mixture of products. - Formation of regioisomers (e.g., 3- and 5-substituted pyrazoles).[1] - Incomplete reaction, leaving starting materials. - Formation of stable intermediates like 5-hydroxy-5-trifluoromethylpyrazolines. - N-acylation versus C-acylation of the pyrazole ring.- Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. - Use a substituted hydrazine to direct the cyclization.[1] - For Knorr-type synthesis, treatment with acid can dehydrate the pyrazoline intermediate to the desired pyrazole. - Protect the pyrazole nitrogen to prevent N-acylation.
Low or no product formation. - Inactive catalyst or reagents. - Incorrect reaction temperature or time. - Presence of moisture or other inhibitors.- Use fresh reagents and ensure the catalyst is active. - Systematically vary the temperature and reaction time. - Ensure all glassware is dry and use an inert atmosphere if necessary.
Difficulty in purifying the final product. - Co-elution of byproducts with the desired product. - Product instability on silica gel.- Employ alternative purification techniques such as recrystallization or preparative HPLC. - Use a different stationary phase for column chromatography (e.g., alumina).
Formation of a dark, tarry reaction mixture. - Decomposition of starting materials or product at high temperatures. - Polymerization of reactive intermediates.- Lower the reaction temperature. - Use a milder catalyst.

Common Byproducts and Their Avoidance

Understanding and controlling the formation of byproducts is crucial for a successful synthesis. Below is a table summarizing common byproducts, their likely origin, and strategies for their minimization.

Byproduct Formation Mechanism Mitigation Strategies
Regioisomeric Pyrazoles Reaction of an unsymmetrical 1,3-dicarbonyl precursor with hydrazine can lead to the formation of both 3- and 5-trifluoroacetyl pyrazoles.[1]- Use of fluorinated solvents (TFE, HFIP) can significantly enhance regioselectivity. - Careful selection of starting materials and reaction conditions.
5-Hydroxy-5-trifluoromethylpyrazoline This is a stable intermediate in the Knorr synthesis of trifluoromethyl pyrazoles.- Acid-catalyzed dehydration (e.g., refluxing in HCl/THF) can convert this intermediate to the final pyrazole product.
N-Trifluoroacetylpyrazole Direct acylation of the pyrazole nitrogen instead of the carbon at the 4-position.- Use of a protecting group on the pyrazole nitrogen before C-acylation. - Optimization of reaction conditions (e.g., using a non-polar solvent) may favor C-acylation.
Ring-opened products Under certain conditions, the pyrazole ring can be susceptible to cleavage.- Avoid harsh reaction conditions (e.g., strong acids or bases, high temperatures).

Experimental Protocols

General Protocol for C-Trifluoroacetylation of Pyrazole:

  • Protection of Pyrazole (Optional but Recommended): To a solution of 1H-pyrazole in a suitable solvent (e.g., THF, DCM), add a suitable protecting group for the nitrogen, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP.

  • Acylation: Cool the solution of the N-protected pyrazole to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to deprotonate the C4 position. After stirring for a suitable time, add the trifluoroacetylating agent (e.g., ethyl trifluoroacetate or trifluoroacetic anhydride) dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: If a protecting group was used, deprotect the pyrazole nitrogen using appropriate conditions (e.g., TFA for a Boc group).

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow start Start: Pyrazole Synthesis reagents Select Reagents: - Pyrazole Substrate - Trifluoroacetylating Agent - Solvent & Catalyst start->reagents reaction Perform Reaction: - Control Temperature - Monitor Progress (TLC/LC-MS) reagents->reaction workup Reaction Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end Final Product characterization->end

A general experimental workflow for the synthesis.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product no_reaction No Reaction issue->no_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions analyze_byproducts Identify Byproducts (NMR, MS) low_yield->analyze_byproducts impure_product->analyze_byproducts refine_purification Refine Purification Method impure_product->refine_purification check_reagents Check Reagent Purity & Activity no_reaction->check_reagents no_reaction->optimize_conditions

A logical workflow for troubleshooting common issues.

References

Troubleshooting

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encounter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The inherent physicochemical properties imparted by fluorine, such as altered polarity, high electronegativity, and unique intermolecular interactions, often complicate standard purification protocols. This guide offers practical solutions and detailed methodologies to optimize the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated heterocyclic compounds?

A1: The introduction of fluorine atoms into heterocyclic rings presents several purification challenges:

  • Altered Polarity and Solubility: Fluorination can significantly change a molecule's polarity and lipophilicity, impacting its solubility in common chromatographic solvents and crystallization media. This can lead to unpredictable retention behavior in chromatography and difficulty in finding suitable crystallization conditions.[1]

  • Co-elution with Impurities: Structurally similar impurities, including regioisomers or partially fluorinated byproducts, often co-elute with the target compound in chromatography, making separation difficult.[1]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular forces, such as fluorous-fluorous interactions. While these can be exploited in techniques like fluorous solid-phase extraction (F-SPE), they can also complicate standard purification methods.[1]

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle. This affects the compound's ionization state, which is a critical factor in ion-exchange chromatography and pH-dependent extractions.[1]

  • "Oiling Out" in Crystallization: Fluorinated compounds have a tendency to separate from the solution as a liquid phase (oiling out) rather than a solid crystalline phase, which entraps impurities and hinders purification.[2][3][4]

Q2: Which purification techniques are most effective for fluorinated heterocyclic compounds?

A2: A multi-pronged approach is often necessary. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC), is a powerful tool for purifying fluorinated compounds. The choice of stationary phase (e.g., C18, phenyl-hexyl, or specialized fluorinated phases) and mobile phase modifiers is crucial for achieving good separation.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is emerging as a valuable technique, especially for the separation of diastereomers and chiral compounds. It offers faster separations and reduced solvent consumption compared to HPLC.

  • Crystallization: When successful, crystallization is an excellent method for obtaining highly pure material, particularly in the final purification step. However, finding the right solvent system can be challenging due to the altered solubility of fluorinated compounds.[1]

  • Fluorous Solid-Phase Extraction (F-SPE): This specialized SPE technique utilizes a fluorinated stationary phase to selectively retain fluorous-tagged molecules or highly fluorinated compounds, allowing for efficient separation from non-fluorinated impurities.[1][5]

Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?

A3: The position of the fluorine atom significantly influences the molecule's electronic properties and steric hindrance, thereby impacting its purification. For instance, a fluorine atom near a basic nitrogen will have a more pronounced effect on lowering its pKa, which can be leveraged in ion-exchange chromatography.[1] The position also affects the molecule's dipole moment and crystal packing, which are critical for both chromatographic separation and crystallization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the silica-based stationary phase.- Mobile phase pH is too close to the compound's pKa.- Column overload.- Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.
Low Retention in RP-HPLC - The compound is too polar for the reverse-phase column.- The mobile phase is too strong.- Use a more polar stationary phase (e.g., polar-embedded) or switch to Hydrophilic Interaction Chromatography (HILIC).- Decrease the percentage of the organic solvent in the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.
Crystallization
Problem Possible Causes Solutions
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different solvent or a mixture of solvents (a "good" solvent and an "anti-solvent").- Add a seed crystal.
"Oiling Out" - The degree of supersaturation is too high.- The presence of impurities.- The melting point of the solid is lower than the solution's temperature.[2]- Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) before crystallization.[1]- Add more of the "soluble" solvent if using a mixed solvent system.[2]- Vigorously scratch the flask to induce crystallization.
Poor Crystal Quality (small needles, powder) - Rapid nucleation and crystal growth.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel and flask for hot filtration.
Fluorous Solid-Phase Extraction (F-SPE)
Problem Possible Causes Solutions
Low Recovery of Fluorinated Compound - Incomplete retention on the fluorous sorbent.- Incomplete elution from the sorbent.- Ensure the sample is loaded in a "fluorophobic" solvent (e.g., 80:20 MeOH/H₂O) to maximize retention.- Use a more "fluorophilic" elution solvent (e.g., pure MeOH, THF) or increase the elution volume.[5]
Poor Purity (Non-fluorinated impurities in the fluorinated fraction) - Insufficient washing of the cartridge.- The washing solvent is too "fluorophilic".- Optimize the wash step with a solvent that removes non-fluorinated impurities without eluting the target compound.- Use a more "fluorophobic" wash solvent.
Fluorinated Compound in the Non-fluorinated Fraction - The compound is not sufficiently fluorinated for strong retention.- The loading solvent is too "fluorophilic".- Consider using a fluorous tagging strategy to increase the fluorine content.- Ensure the loading solvent is sufficiently "fluorophobic".

Data Presentation: Purification of Quinolines

The following table summarizes quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[5]
DistillationCoal Tar Wash OilAtmospheric and vacuum distillation>9782[5]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
CrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
CrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[5]
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9778[5]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a Fluorinated Heterocycle

This protocol provides a general starting point for the purification of a moderately polar fluorinated heterocyclic compound.

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If peak tailing is observed, consider a polar-embedded or a fluorinated phase column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition (95:5 Solvent A:Solvent B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: Start with a small injection volume (e.g., 5-10 µL) to avoid column overload.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization with Troubleshooting for "Oiling Out"

This protocol outlines a general procedure for crystallization and provides steps to address the common issue of "oiling out".

  • Solvent Selection:

    • Test the solubility of the crude compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Covering the flask will slow the cooling rate.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Troubleshooting "Oiling Out":

    • If an oil forms instead of crystals, re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing it to cool to room temperature can be effective.

    • If oiling out persists, consider purifying the compound by another method (e.g., column chromatography) to remove impurities that may be depressing the melting point before attempting crystallization again.[1]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)

This protocol describes a typical F-SPE procedure for separating a fluorous-tagged compound from non-fluorinated reagents and byproducts.

  • Cartridge Conditioning:

    • Pass 80:20 methanol/water through the fluorous SPE cartridge.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a "fluorophobic" solvent (e.g., 80:20 methanol/water).

    • Load the sample onto the conditioned cartridge.

  • Washing (Elution of Non-Fluorinated Compounds):

    • Wash the cartridge with the "fluorophobic" solvent (80:20 methanol/water) to elute the non-fluorinated impurities.

    • Collect and analyze this fraction to ensure no loss of the target compound.

  • Elution of the Fluorinated Compound:

    • Elute the fluorous-tagged compound with a "fluorophilic" solvent (e.g., methanol or acetonitrile).

    • Collect this fraction containing the purified product.

  • Post-Purification:

    • Evaporate the solvent from the collected fluorinated fraction to obtain the purified compound.

Visualizations

HPLC_Troubleshooting start HPLC Run peak_shape Acceptable Peak Shape? start->peak_shape retention Consistent Retention? peak_shape->retention Yes tailing Tailing Peak peak_shape->tailing No, Tailing fronting Fronting Peak peak_shape->fronting No, Fronting split Split Peak peak_shape->split No, Split end Purification Successful retention->end Yes low_retention Low Retention retention->low_retention No, Low irreproducible_retention Irreproducible Retention retention->irreproducible_retention No, Irreproducible solution_tailing Adjust pH Use end-capped column Reduce concentration tailing->solution_tailing solution_fronting Reduce concentration Dissolve sample in mobile phase fronting->solution_fronting solution_split Flush/replace column Optimize gradient split->solution_split solution_tailing->start solution_fronting->start solution_split->start solution_low_retention Use more polar column (HILIC) Decrease organic solvent % low_retention->solution_low_retention solution_irreproducible_retention Prepare fresh mobile phase Use column oven irreproducible_retention->solution_irreproducible_retention solution_low_retention->start solution_irreproducible_retention->start

Caption: Troubleshooting workflow for HPLC purification.

Crystallization_Troubleshooting start Dissolve Crude Compound in Hot Solvent cool Cool Solution start->cool outcome Result? cool->outcome crystals Crystals Form outcome->crystals Solid oil Oiling Out outcome->oil Liquid no_precipitate No Precipitate outcome->no_precipitate Clear Solution collect Collect and Dry Crystals crystals->collect solution_oil Re-heat Add more solvent Cool slowly oil->solution_oil solution_no_precipitate Concentrate solution Scratch flask Add seed crystal no_precipitate->solution_no_precipitate solution_oil->cool solution_no_precipitate->cool

Caption: Troubleshooting workflow for crystallization.

References

Optimization

Technical Support Center: Trifluoromethyl Ketone Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethyl ketones. The content is tailored for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethyl ketones. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my trifluoromethylation reaction showing low or no yield?

Low or no product yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

  • Cause 1: Reagent Quality & Handling

    • Ruppert-Prakash Reagent (TMSCF₃): This reagent is highly sensitive to moisture and can decompose if not handled under strictly anhydrous, inert conditions (e.g., argon or nitrogen atmosphere).[1] It is a volatile and flammable liquid that should be stored in a cool, dry place (2-8°C).[1]

    • Initiator/Catalyst: The nucleophilic initiator (e.g., TBAF, CsF, K₂CO₃) is crucial for activating the Si-C bond in TMSCF₃.[2][3] Ensure the initiator is anhydrous and added in the correct catalytic amount. For instance, alkali metal cations like K⁺ and Cs⁺ can lead to faster and more selective reactions compared to others like Bu₄N⁺.[4]

    • Solvent: Solvents must be anhydrous and aprotic. Protic solvents will quench the reactive trifluoromethide anion (⁻CF₃).[1] Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly used.[3][5]

  • Cause 2: Reaction Conditions

    • Temperature: The optimal temperature is critical. Many trifluoromethylation reactions are initiated at low temperatures (e.g., 0 °C or -20 °C) and then allowed to warm to room temperature.[1][4] For enolizable ketones, maintaining low temperatures can favor the desired nucleophilic addition over competing enolization side reactions.[1]

    • Reaction Time: Incomplete conversion may simply require a longer reaction time. Monitor the reaction's progress using an appropriate technique like TLC or GC-MS.[1]

  • Cause 3: Substrate Reactivity

    • Steric Hindrance: Sterically hindered substrates (e.g., ketones with bulky groups) will react more slowly. Increasing the reaction temperature or time may be necessary.[1]

    • Electronic Effects: Electron-rich carbonyls are less electrophilic and may exhibit lower reactivity.[1]

2. How can I minimize the formation of side products?

Side product formation reduces the yield and complicates purification. The most common side products are silyl enol ethers and products resulting from the decomposition of the trifluoromethyl anion.

  • Issue: Silyl Enol Ether Formation

    • This is a significant side reaction with enolizable ketones, where the ⁻CF₃ anion or the initiator acts as a base, causing deprotonation.[1]

    • Solution:

      • Use a less basic initiator, such as CsF or K₂CO₃, instead of TBAF.[1]

      • Maintain low reaction temperatures (-78 °C to 0 °C) to favor 1,2-addition over enolization.[1]

  • Issue: Decomposition of Trifluoromethyl Anion

    • The trifluoromethyl anion (⁻CF₃) is unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion (F⁻), especially at higher temperatures.[6]

    • Solution:

      • Maintain the recommended reaction temperature.

      • Ensure rapid trapping of the ⁻CF₃ anion by the electrophile. This can be influenced by the choice of solvent and initiator.

3. What is the best way to purify my trifluoromethyl ketone?

Purification can be challenging due to the potential for hydrate formation and the volatility of some products.

  • Standard Purification: Flash column chromatography on silica gel is the most common method for purifying trifluoromethyl ketones.[1]

  • Hydrate Formation: Trifluoromethyl ketones can form stable hydrates in the presence of water, which may appear as a different spot on a TLC plate or a separate peak in NMR analysis. These hydrates can often be reversed by ensuring all workup and purification steps are conducted under anhydrous conditions or by removing water azeotropically.

  • Workup Procedure: A typical aqueous workup involves quenching the reaction with a saturated solution of NH₄Cl or NaHCO₃, followed by extraction with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers should be washed with brine, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.[1][4]

Data Presentation

Table 1: Effect of Initiator on Trifluoromethylation of an Enolizable Ketone

InitiatorCationRelative RateSelectivity (1,2-Addition : Silyl Enol Ether)
KOPhK⁺Very Fast (< 125 ms)>98 : <2
CsOPhCs⁺FastHigh
TBATBu₄N⁺Minutes to Hours~93 : 7
LiOPhLi⁺Reaction Stalled-
NaOPhNa⁺Reaction Stalled-
Data synthesized from kinetic studies. Results indicate K⁺ and Cs⁺ cations promote faster and more selective reactions.[4]

Table 2: Substrate Scope for Trifluoromethylation of Methyl Esters using HCF₃/KHMDS

EntrySubstrate (Methyl Ester)Yield (%)
1Methyl 2-naphthoate75
2Methyl 1-naphthoate37
3Methyl 4-chlorobenzoate63
4Methyl 4-bromobenzoate58
5Methyl 4-iodobenzoate56
6Methyl 4-(tert-butyl)benzoate92
Reactions performed using HCF₃ (1.1 equiv) and KHMDS (2.0 equiv) in triglyme at -40 °C.[6]

Experimental Protocols

Protocol 1: Trifluoromethylation of an Ester using Ruppert-Prakash Reagent (TMSCF₃)

This protocol is a general procedure adapted for an ester like methyl benzoate using a catalytic amount of Cesium Fluoride (CsF).

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add anhydrous CsF (0.1 equivalents).

  • Reaction Setup: Add anhydrous 1,2-dimethoxyethane (DME) to the tube, followed by the ester substrate (1.0 equivalent).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TMSCF₃ (1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis & Purification: The resulting product is a silyl ether intermediate. To obtain the ketone, dissolve the crude material in THF, add 1M HCl, and stir at room temperature for 1 hour. After a standard aqueous workup, purify the final trifluoromethyl ketone by flash column chromatography.[4][7]

Protocol 2: Trifluoromethylation of Methyl Esters using Fluoroform (HCF₃) and KHMDS

This procedure describes a method using fluoroform as the trifluoromethyl source.[6]

  • Preparation: To a two-necked round-bottom flask equipped with a balloon filled with fluoroform (HCF₃), add the methyl ester substrate (1.0 equivalent) and KHMDS (2.0 equivalents).

  • Reaction Setup: Place the flask under a nitrogen atmosphere. Add anhydrous triglyme via syringe.

  • Cooling: Cool the reaction mixture to -40 °C.

  • Reaction: Stir the mixture at -40 °C for 4 hours.

  • Quenching: Add 1M HCl (aqueous) to quench the reaction.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethyl ketone.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for Trifluoromethylation Start Low or No Yield Observed CheckReagents 1. Check Reagents & Handling Start->CheckReagents CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckSubstrate 3. Assess Substrate Reactivity Start->CheckSubstrate TMSCF3_Quality TMSCF3 anhydrous? Handled under inert atm? CheckReagents->TMSCF3_Quality Initiator_Quality Initiator anhydrous? Correct catalyst used? CheckReagents->Initiator_Quality Solvent_Quality Solvent anhydrous & aprotic? CheckReagents->Solvent_Quality Temp_Check Temperature correct? (Low temp start) CheckConditions->Temp_Check Time_Check Sufficient reaction time? CheckConditions->Time_Check Sterics_Check Sterically hindered? CheckSubstrate->Sterics_Check Electronics_Check Electron-rich carbonyl? CheckSubstrate->Electronics_Check Solution_Reagents Use fresh, anhydrous reagents. Handle with air-free technique. TMSCF3_Quality->Solution_Reagents No Initiator_Quality->Solution_Reagents No Solvent_Quality->Solution_Reagents No Solution_Conditions Adjust temperature profile. Increase reaction time. Temp_Check->Solution_Conditions No Time_Check->Solution_Conditions No Solution_Substrate Increase temperature/time. Consider alternative method. Sterics_Check->Solution_Substrate Yes Electronics_Check->Solution_Substrate Yes

Caption: A step-by-step workflow for troubleshooting low-yielding trifluoromethylation reactions.

General Reaction Pathway & Side Reactions

G Anion-Initiated Trifluoromethylation Pathway Reagents TMSCF3 + Initiator (Nu⁻) Activation Activation [Me3Si(CF3)Nu]⁻ Reagents->Activation Initiation CF3_Anion Trifluoromethyl Anion (⁻CF3) Activation->CF3_Anion Release Substrate Ester / Ketone (R-CO-R') CF3_Anion->Substrate Nucleophilic Attack Side_Reaction Side Reactions CF3_Anion->Side_Reaction Tetrahedral_Int Tetrahedral Intermediate [R-C(O⁻)(CF3)-R'] Silylation Silylation Tetrahedral_Int->Silylation Trapping Silyl_Ether Silyl Ether Product [R-C(OTMS)(CF3)-R'] Silylation->Silyl_Ether Hydrolysis Hydrolysis (H₃O⁺) Silyl_Ether->Hydrolysis Workup Final_Product Trifluoromethyl Ketone (R-CO-CF3) Hydrolysis->Final_Product Enolization Enolization (Base) Side_Reaction->Enolization Enolizable_Ketone Enolizable Ketone Enolizable_Ketone->Enolization Enolate Enolate Enolization->Enolate Silyl_Enol_Ether Silyl Enol Ether (Side Product) Enolate->Silyl_Enol_Ether Trapping w/ TMS+

Caption: Key mechanistic steps and common side pathways in trifluoromethyl ketone synthesis.

References

Troubleshooting

regioselectivity issues in the synthesis of unsymmetrical pyrazoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of unsymmetrical pyrazoles. This resource is intende...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of unsymmetrical pyrazoles. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazole products.[1][2] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent chemical reactivity.[1][2] Therefore, ensuring the selective synthesis of the desired isomer is of paramount importance for efficiency in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is determined by a delicate balance of several factors:[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][4]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[3][5] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][2] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to substantially increase the preference for one regioisomer.[1][6]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final ratio of the products.[1][2]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to circumvent the regioselectivity challenges inherent in the classical Knorr synthesis. Some of the key alternatives include:

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked as an enamine, can provide excellent regiocontrol.[1] The difference in reactivity between the ketone and the enamine functionalities directs the cyclization to proceed in a predictable manner, often yielding a single regioisomer.[1][7]

  • 1,3-Dipolar Cycloadditions: This powerful approach involves the [3+2] cycloaddition of a dipole, such as a diazo compound, with a dipolarophile, like an alkyne or an alkene.[1][8] This method constructs the pyrazole ring through a different mechanistic pathway and can offer complete regioselectivity.[1]

  • Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective, providing 1,3,5-substituted pyrazoles in excellent yields.[9][10]

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the assistance of a catalyst.[1][7]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1]

Troubleshooting Steps:

  • Solvent Optimization: The choice of solvent can dramatically influence the regioselectivity. As demonstrated in the table below, switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[6]

  • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the ratio of one isomer.

  • pH Modification: Altering the pH of the reaction medium can change the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. A systematic screening of acidic and basic conditions is recommended.

Quantitative Data: Effect of Solvent on Regioselectivity

The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer, in this case, is the 5-furyl-3-CF₃ pyrazole.

1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol50:5095
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE95:592
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:190

Regioisomer A: 1-methyl-3-(trifluoromethyl)-5-(2-furyl)pyrazole. Regioisomer B: 1-methyl-5-(trifluoromethyl)-3-(2-furyl)pyrazole.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the "wrong" isomer under standard conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]

Troubleshooting Steps:

  • Employ an Alternative Synthetic Route: If optimizing the Knorr condensation fails, consider a different synthetic strategy that offers complementary regioselectivity. The use of β-enaminones or a 1,3-dipolar cycloaddition approach can often provide the desired isomer with high selectivity.[1]

  • Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups to force the initial reaction to occur at the other carbonyl, thus controlling the regiochemical outcome.

  • Post-synthesis Isomer Separation: If a mixture is unavoidable, chromatographic separation techniques such as silica gel column chromatography are commonly used to isolate the desired regioisomer.[2][11]

Issue 3: How can I confidently determine the structure of the major regioisomer?

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NOE (Nuclear Overhauser Effect): This is a powerful technique to establish the proximity of different parts of the molecule. For example, irradiation of the N-substituent (e.g., N-CH₃) should show an NOE enhancement to the proton on the adjacent C5 of the pyrazole ring, thus confirming the regiochemistry.

    • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide definitive correlations between protons and carbons, allowing for unambiguous structure elucidation.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction analysis provides the most definitive structural proof.

  • Comparison to Known Compounds: If one of the possible regioisomers has been previously reported and characterized, comparison of spectroscopic data (NMR, IR, MS) can confirm the identity of your product.

Experimental Protocols

Protocol 1: Regioselective Knorr Condensation Using a Fluorinated Alcohol

This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]

Visual Guides

The following diagrams illustrate key decision-making processes and experimental workflows for optimizing regioselectivity.

Regioselectivity_Troubleshooting start Start: Unsymmetrical Pyrazole Synthesis check_ratio Analyze Regioisomeric Ratio (e.g., NMR) start->check_ratio desired_ratio Is Ratio > 95:5? check_ratio->desired_ratio undesired_major Is the Major Isomer the Desired Product? desired_ratio->undesired_major No end_success Success: Desired Regioisomer Obtained desired_ratio->end_success Yes optimize Optimize Knorr Condensation: - Solvent (TFE, HFIP) - Temperature - pH undesired_major->optimize No separate Purify by Column Chromatography undesired_major->separate Yes optimize->check_ratio alternative Consider Alternative Synthesis: - Enaminone Route - 1,3-Dipolar Cycloaddition - Acetylenic Ketones optimize->alternative alternative->end_success end_purified Pure Isomer Isolated separate->end_purified

Caption: Troubleshooting workflow for poor regioselectivity.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl hydrazone_A Hydrazone A dicarbonyl->hydrazone_A Attack at C1 hydrazone_B Hydrazone B dicarbonyl->hydrazone_B Attack at C2 hydrazine Substituted Hydrazine hydrazine->hydrazone_A hydrazine->hydrazone_B pyrazole_A Regioisomer A hydrazone_A->pyrazole_A Cyclization pyrazole_B Regioisomer B hydrazone_B->pyrazole_B Cyclization

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

References

Optimization

Technical Support Center: Acylation of Pyrazoles

Welcome to the Technical Support Center for the acylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked q...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the acylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of pyrazoles, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my pyrazole acylation reaction consistently low?

Answer:

Low yields in pyrazole acylation can be attributed to several factors, including suboptimal reaction conditions, catalyst choice, and the stability of the starting materials. Here are some common causes and troubleshooting strategies:

  • Inadequate Catalyst: Classical Friedel-Crafts catalysts like aluminum chloride (AlCl₃) can be unsuitable for pyrazoles. Pyrazoles can form overly stable, unreactive complexes with AlCl₃, or they may be unstable under these conditions, leading to low yields.[1][2]

    • Solution: Consider using a catalytic amount of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), particularly when using carboxylic acid anhydrides as acylating agents.[1][3][4] Alternative catalysts like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) may also be effective, depending on the substituents on the pyrazole ring.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in the success of the acylation.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. In some cases, increasing the reaction temperature may be necessary to drive the reaction to completion.[5] Solvent-free conditions, such as grinding the reactants with a catalytic amount of acid, have also been reported to give good to excellent yields.[6]

  • Poor Regioselectivity: Acylation can occur at different positions on the pyrazole ring, leading to a mixture of products and a lower yield of the desired isomer. The electronic and steric properties of the substituents on the pyrazoles influence the site of acylation.[7]

    • Solution: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in certain pyrazole syntheses.[8] The nature of the acylating agent and the catalyst can also direct the acylation to a specific position.

Question: I am observing the formation of multiple products. How can I improve the regioselectivity of my pyrazole acylation?

Answer:

Achieving high regioselectivity is a common challenge in pyrazole chemistry due to the presence of multiple reactive sites. Here’s how you can address this issue:

  • Solvent Effects: The solvent can play a critical role in controlling which nitrogen atom of an unsymmetrical pyrazole is acylated.

    • Strategy: Experiment with a range of solvents. As mentioned, fluorinated alcohols can enhance regioselectivity.[8] In some cases, non-polar solvents might be preferable.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the acylating agent can sterically hinder acylation at a particular position, thereby favoring another.

    • Strategy: If you are synthesizing the pyrazole, consider introducing a bulky protecting group that can be removed after acylation.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring will influence the nucleophilicity of the nitrogen atoms and the reactivity of the carbon atoms, thus directing the site of acylation.[9]

    • Strategy: Analyze the electronic properties of your substituted pyrazole to predict the most likely site of acylation and choose your reaction conditions accordingly. For electrophilic substitution at a carbon atom, the C4 position is generally the most susceptible to attack.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most effective acylating agents for pyrazoles?

A1: Carboxylic acid anhydrides are commonly used and effective acylating agents for the direct C-acylation of N-substituted pyrazoles, often in the presence of a catalytic amount of concentrated sulfuric acid.[1][3][4] Acyl chlorides can also be used, but may require different catalytic systems and reaction conditions.[2] For N-acylation, a variety of acylating agents can be employed depending on the desired functional group.

Q2: Can I perform the acylation under solvent-free conditions?

A2: Yes, solvent-free methods have been successfully developed for the synthesis of N-acyl pyrazoles. One such method involves grinding the pyrazole derivative and the acylating agent (e.g., an acylhydrazide) with a catalytic amount of concentrated sulfuric acid in a mortar and pestle. This eco-friendly approach can provide good to excellent yields.[6] Ball milling is another effective solvent-free technique.[10][11]

Q3: How does the pH of the reaction medium affect the acylation of pyrazoles?

A3: The pH is a critical parameter, especially in reactions involving hydrazides to form acyl-pyrazoles, which are intermediates in peptide synthesis. Acidic conditions (low pH) have been shown to markedly accelerate the formation of the acyl-pyrazole from a peptide hydrazide and acetylacetone.[12]

Data Presentation

Table 1: Effect of Carboxylic Anhydride on the Yield of 4-Acylpyrazoles

EntryPyrazole SubstrateAcylating AnhydrideYield (%)
11-MethylpyrazoleAcetic Anhydride75
21-PhenylpyrazoleAcetic Anhydride80
31-MethylpyrazolePropionic Anhydride72
41-PhenylpyrazolePropionic Anhydride78
51-MethylpyrazoleBenzoic Anhydride65

Data summarized from a study on direct electrophilic acylation of N-substituted pyrazoles.[1]

Experimental Protocols

Protocol 1: General Procedure for the Direct Electrophilic Acylation of N-Substituted Pyrazoles [1]

  • To a stirred mixture of the N-substituted pyrazole (200 mmol) and the appropriate carboxylic acid anhydride (350 mmol, 1.75 equivalents), add a catalytic amount of concentrated sulfuric acid (0.2 mL).

  • Stir the resulting mixture under a nitrogen atmosphere in an oil bath. If low-boiling components are used, heat the mixture at reflux.

  • Monitor the reaction until the pyrazole is consumed (e.g., by TLC or GC-MS).

  • Once the reaction is complete, remove volatile compounds under reduced pressure.

  • Pour the residue onto 100 mL of crushed ice.

  • If the product is a solid, collect it by filtration, wash with cold water, and dry.

  • If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix N-substituted pyrazole and carboxylic acid anhydride add_catalyst Add catalytic H₂SO₄ start->add_catalyst react Stir under N₂ atmosphere (with heating if necessary) add_catalyst->react monitor Monitor reaction progress (TLC/GC-MS) react->monitor remove_volatiles Remove volatiles under reduced pressure monitor->remove_volatiles Reaction complete quench Pour residue onto crushed ice remove_volatiles->quench isolate Isolate product (filtration or extraction) quench->isolate purify Purify by distillation or chromatography isolate->purify end Obtain pure 4-acylpyrazole purify->end

Caption: Experimental workflow for the direct electrophilic acylation of N-substituted pyrazoles.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pyrazole Acylation cause1 Inadequate Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Regioselectivity start->cause3 sol1a Use catalytic H₂SO₄ cause1->sol1a sol1b Try alternative Lewis acids (e.g., TiCl₄) cause1->sol1b sol2a Optimize temperature and reaction time cause2->sol2a sol2b Consider solvent-free conditions cause2->sol2b sol3a Experiment with different solvents (e.g., fluorinated alcohols) cause3->sol3a sol3b Utilize steric and electronic effects cause3->sol3b

Caption: Troubleshooting workflow for low yields in pyrazole acylation reactions.

References

Troubleshooting

stability of trifluoromethyl pyrazoles under acidic and basic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethyl pyrazoles. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethyl pyrazoles. The information is designed to help you anticipate and address stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group generally affect the stability of a pyrazole ring?

A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that generally enhances the metabolic and chemical stability of the pyrazole ring.[1] The carbon-fluorine bond is exceptionally strong, contributing to the overall robustness of the molecule.[2] The presence of a -CF3 group decreases the basicity and increases the acidity of the pyrazole ring compared to its non-fluorinated counterpart.[3] This electronic effect can influence the compound's behavior and stability in different pH environments.

Q2: Are trifluoromethyl pyrazoles more susceptible to degradation under acidic or basic conditions?

A2: The susceptibility to degradation under acidic or basic conditions depends on whether the trifluoromethyl group is attached to a nitrogen (N-CF3) or a carbon (C-CF3) atom of the pyrazole ring, as well as the presence of other functional groups.

  • N-Trifluoromethyl Pyrazoles: The N-CF3 moiety's stability is notably influenced by the electronic properties of the pyrazole ring. These compounds are generally more stable when the pyrazole ring is substituted with other electron-withdrawing groups.[1] While strong acidic conditions are often used during their synthesis to prevent the formation of des-CF3 (de-trifluoromethylated) side products, prolonged exposure to harsh acidic or basic conditions could lead to degradation.[1]

  • C-Trifluoromethyl Pyrazoles: Generally, C-CF3 pyrazoles are chemically robust. However, under strong basic conditions, there is a potential for the hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH).[2] For some related coxib drugs, degradation has been observed to be more significant in acidic environments.[4]

Q3: What are the potential degradation pathways for trifluoromethyl pyrazoles?

A3: The two primary potential degradation pathways are:

  • Hydrolysis of the Trifluoromethyl Group: This is more likely to occur under strong basic conditions and results in the formation of a carboxylic acid derivative.[2]

  • Detrifluoromethylation (des-CF3): This has been observed as a side reaction during the synthesis of N-trifluoromethyl pyrazoles, particularly when the reaction conditions are not optimized.[1] It involves the loss of the -CF3 group.

It is important to note that degradation may also occur at other labile functional groups present in the molecule, which might be more susceptible to hydrolysis under acidic or basic conditions than the trifluoromethyl pyrazole core itself.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Exposure to Acidic or Basic Conditions
Potential Cause Troubleshooting Steps
Degradation of the Trifluoromethyl Pyrazole 1. Characterize the new peaks: Use mass spectrometry to determine the molecular weight of the impurities. A mass difference corresponding to the loss of a CF3 group or the addition of an oxygen atom and loss of a fluorine atom (hydrolysis to carboxylic acid) can indicate the degradation pathway. 2. Perform a forced degradation study: Systematically expose your compound to a range of pH values (e.g., pH 2, 7, 10) and temperatures (e.g., room temperature, 50°C) to understand the degradation profile.[5][6] 3. Adjust experimental pH: If degradation is confirmed, buffer your experimental solutions to a pH where the compound is stable.
Interaction with HPLC Mobile Phase 1. Evaluate mobile phase compatibility: Ensure the pH of your mobile phase is not causing on-column degradation. Trifluoromethyl pyrazoles with acidic protons may be sensitive to basic mobile phases. 2. Screen different mobile phases: Test a variety of mobile phase compositions and pH values to find optimal conditions for stability and separation.
Sample Solvent Issues 1. Check for reactivity with the solvent: Ensure the solvent used to dissolve your sample is inert. For example, using a reactive solvent like methanol under certain conditions could lead to esterification if a carboxylic acid degradant is formed. 2. Use aprotic solvents: If instability in protic solvents is suspected, consider using aprotic solvents like acetonitrile or DMSO for sample preparation and storage.
Issue 2: Poor Recovery or Loss of Compound During Aqueous Work-up
Potential Cause Troubleshooting Steps
Instability at the pH of the Aqueous Solution 1. Control the pH: During extractions or washes, use buffered aqueous solutions to maintain a pH at which your compound is known to be stable. 2. Minimize contact time: Reduce the time your compound is in contact with the aqueous phase. 3. Work at lower temperatures: Perform aqueous work-ups at a reduced temperature (e.g., on an ice bath) to slow down potential degradation.
Precipitation of the Compound 1. Check solubility: The trifluoromethyl group increases lipophilicity. Ensure your compound is soluble in the organic solvent at the concentration used. 2. Adjust pH to improve solubility: For compounds with ionizable groups, adjusting the pH of the aqueous layer can influence which layer the compound partitions into.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of a trifluoromethyl pyrazole under acidic and basic conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of your trifluoromethyl pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Control: Mix an aliquot of the stock solution with an equal volume of the initial solvent.

3. Incubation:

  • Incubate all solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light if photostability is not being tested.

4. Sample Analysis:

  • At each time point, withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify any degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Instability start Instability Suspected (e.g., new peaks in HPLC) forced_degradation Perform Forced Degradation Study (Acid, Base, Neutral) start->forced_degradation analyze Analyze by LC-MS forced_degradation->analyze stable Compound Stable analyze->stable No Degradation unstable Significant Degradation analyze->unstable Degradation Observed identify Identify Degradation Products adjust Adjust Experimental Conditions (pH, Temp) identify->adjust adjust->start Re-evaluate unstable->identify

Caption: Troubleshooting workflow for suspected instability.

G cluster_pathways Potential Degradation Pathways cluster_basic Basic Conditions cluster_acidic Acidic Conditions start Trifluoromethyl Pyrazole basic_hydrolysis Hydrolysis of -CF3 start->basic_hydrolysis des_cf3 Detrifluoromethylation (especially for N-CF3) start->des_cf3 carboxylic_acid Pyrazole Carboxylic Acid basic_hydrolysis->carboxylic_acid des_pyrazole Des-CF3 Pyrazole des_cf3->des_pyrazole

Caption: Potential degradation pathways for trifluoromethyl pyrazoles.

References

Optimization

Technical Support Center: Managing Reactions with Trifluoroacetic Anhydride

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of trifluoroacetic anhydride (TFAA) in chemical reactions. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of trifluoroacetic anhydride (TFAA) in chemical reactions.

Troubleshooting Guide

Trifluoroacetic anhydride is extremely sensitive to moisture, and its reaction with water can lead to failed experiments and the formation of byproducts.[1][2] This section addresses common issues encountered during its use.

Table 1: Troubleshooting Common Issues in TFAA Reactions

Issue Probable Cause Recommended Solution
Low or no product yield Hydrolysis of TFAA by residual moisture in reagents, solvents, or glassware.Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[3] Use freshly distilled, anhydrous solvents. Consider using a desiccant for the reaction.[4]
Formation of trifluoroacetic acid (TFA) as a major byproduct Reaction of TFAA with water.[5]Implement strict inert atmosphere techniques using nitrogen or argon to exclude atmospheric moisture.[3][6] Store TFAA under an inert gas.[7]
Inconsistent reaction rates or reproducibility issues Variable amounts of moisture introduced between experiments.Standardize the procedure for drying all components of the reaction. Use a glovebox for highly sensitive reactions.[6]
Exothermic reaction upon addition of TFAA Presence of a significant amount of water leading to rapid hydrolysis.[1]Add TFAA slowly to the reaction mixture, especially if moisture contamination is suspected. Ensure adequate cooling of the reaction vessel.
Damage to GC columns during analysis Formation of corrosive trifluoroacetic acid from the reaction of unreacted TFAA with trace moisture.[8]Quench the reaction properly and consider a basic wash (e.g., with sodium bicarbonate solution) during workup to neutralize any acidic byproducts.[8]

Frequently Asked Questions (FAQs)

Q1: How can I be certain my solvents are dry enough for a reaction with TFAA?

A1: For most applications involving TFAA, solvents should have a water content of less than 50 ppm. You can achieve this by distilling the solvent from an appropriate drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for ethers).[9] Alternatively, you can use commercially available anhydrous solvents, ensuring the bottle is handled under an inert atmosphere to prevent moisture ingress.

Q2: What are the visible signs of TFAA decomposition due to moisture?

A2: Trifluoroacetic anhydride is a clear, colorless liquid.[1] While there may not be immediate visible signs of minor decomposition, significant contamination with water will lead to the formation of trifluoroacetic acid, which may not be visually distinct. The primary indicator of decomposition is often a failed reaction or the presence of the TFA byproduct in your analytical data (e.g., NMR, GC-MS).

Q3: Can I store an opened bottle of TFAA for future use?

A3: Yes, but it must be done with extreme care. After dispensing, the bottle should be flushed with a dry, inert gas (like argon or nitrogen), tightly sealed, and wrapped with Parafilm.[10] It is often recommended to store TFAA at 2-8°C to maintain its purity.[1][11] For critical applications, using a freshly opened bottle or distilling the TFAA before use is advisable.[5]

Q4: What are the key considerations when setting up a reaction with TFAA under an inert atmosphere?

A4: The main goal is to exclude atmospheric moisture and oxygen.[6] This involves using oven-dried or flame-dried glassware, assembling the apparatus while hot, and purging the system with an inert gas.[3] All subsequent additions of reagents and solvents should be done using gas-tight syringes or cannulas.[12][13]

Q5: Are there any reagents that are incompatible with TFAA, aside from water?

A5: Yes, TFAA is a highly reactive compound and is incompatible with strong oxidizing agents, strong bases, and alcohols.[2][14] It can react violently with these substances. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[1]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

  • Glassware Preparation: Dry all necessary glassware, including the reaction flask, stir bar, and condenser, in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas.

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This can be achieved using a gas manifold or a balloon filled with the inert gas.[3]

  • Purging: To ensure the removal of atmospheric gases, insert an outlet needle into the reaction setup to allow the inert gas to flush through the system for several minutes.[3]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[12] Solid reagents should be added under a positive flow of inert gas.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of the inert gas throughout the reaction period. This can be done by keeping the gas-filled balloon attached to the reaction flask.

  • Quenching and Workup: Upon completion, cool the reaction to an appropriate temperature before carefully quenching it. Be mindful that the quench itself can be exothermic.

Visualizations

Diagram 1: Troubleshooting Workflow for a Failed TFAA Reaction

G A Reaction with TFAA Failed (Low Yield/Byproducts) B Was moisture rigorously excluded? A->B C Review inert atmosphere technique. Ensure all components are anhydrous. B->C No D Were reagents and solvents of appropriate quality? B->D Yes C->D E Purify/distill reagents and solvents. Use fresh TFAA. D->E No F Were there any incompatible reagents present? D->F Yes E->F G Consult SDS for incompatibilities. Redesign reaction scheme if necessary. F->G Yes H Reaction likely successful. F->H No

A decision tree to troubleshoot unexpected outcomes in reactions involving TFAA.

References

Troubleshooting

Technical Support Center: Analysis of Impurities in Fluorinated Pyrazoles

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and quantification o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and quantification of impurities in fluorinated pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical testing of fluorinated pyrazoles using common chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing abnormal peak shapes (tailing, fronting, or splitting) in my HPLC analysis of fluorinated pyrazoles. What are the potential causes and how can I resolve this?

Answer:

Abnormal peak shapes are a common issue in HPLC and can arise from various factors related to the column, mobile phase, or sample.

Potential Causes and Solutions:

  • Column-Related Issues:

    • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic pyrazole nitrogens, causing peak tailing.

      • Solution: Use an end-capped column or a column with a stationary phase designed for basic compounds. Operating the mobile phase at a lower pH (e.g., with 0.1% trifluoroacetic acid) can suppress silanol ionization.[1][2]

    • Column Contamination: Accumulation of strongly retained sample components can lead to distorted peaks.[3]

      • Solution: Implement a regular column washing procedure with a strong solvent. A guard column can also help protect the analytical column.[4]

    • Column Degradation: Loss of stationary phase or creation of voids in the column packing can cause peak splitting or broadening.

      • Solution: Replace the column if performance does not improve after washing.[1]

  • Mobile Phase and Sample-Related Issues:

    • Sample Overload: Injecting too much sample can lead to fronting peaks.

      • Solution: Reduce the injection volume or the sample concentration.[3][4]

    • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.

    • Insufficient Buffering: Inadequate buffer capacity can lead to inconsistent ionization of the analyte, resulting in peak tailing.

      • Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) and the mobile phase pH is appropriate for the analyte.[1]

  • System-Related Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.

      • Solution: Minimize the length and internal diameter of the connecting tubing.[4]

    • Leaks: Leaks in the system can lead to distorted or split peaks.

      • Solution: Check all fittings and connections for leaks.[3][4]

Troubleshooting Workflow for Abnormal HPLC Peak Shapes

hplc_troubleshooting start Abnormal Peak Shape (Tailing, Fronting, Split) check_overload Is the peak fronting? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes end Problem Resolved reduce_load->end check_tailing Is the peak tailing? check_silanol Check for Silanol Interactions check_tailing->check_silanol Yes check_split Is the peak split or broad? check_tailing->check_split No use_endcapped Use End-Capped Column or Adjust Mobile Phase pH check_silanol->use_endcapped use_endcapped->end check_column_health Assess Column Health check_split->check_column_health Yes check_solvent Is the sample solvent stronger than the mobile phase? check_split->check_solvent No wash_column Wash Column with Strong Solvent check_column_health->wash_column replace_column Replace Column wash_column->replace_column If no improvement replace_column->end dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes dissolve_in_mp->end check_overoverload check_overoverload check_overoverload->check_tailing No

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am having difficulty separating regioisomers of a fluorinated pyrazole impurity using GC-MS. What can I do to improve the separation?

Answer:

Regioisomers of pyrazoles often have very similar physicochemical properties, making their separation by GC challenging.[5]

Potential Solutions:

  • Column Selection:

    • Stationary Phase: The choice of the GC column's stationary phase is critical. For isomeric separation, a more polar column (e.g., a WAX-type) might provide better selectivity compared to standard non-polar columns, although it may increase retention times.[5]

    • Column Dimensions: A longer column with a smaller internal diameter and thicker film can enhance resolution.

  • Optimization of GC Parameters:

    • Temperature Program: A slow, carefully optimized temperature ramp can improve the separation of closely eluting isomers.

    • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

  • Data Analysis:

    • Mass Spectral Fragmentation: While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can have subtle differences.[5] Carefully examine the mass spectra for unique fragment ions or differences in their relative abundances. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[5][6]

    • Retention Indices: Calculating and comparing retention indices with known standards can aid in the confident identification of isomers, as relying solely on retention time can be unreliable.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: The impurity signals in the 1H NMR spectrum of my fluorinated pyrazole are obscured by the main component's signals. How can I better detect and characterize these low-level impurities?

Answer:

Signal overlap is a common challenge in ¹H NMR, especially for impurities that are structurally similar to the active pharmaceutical ingredient (API).[7] For fluorinated compounds, ¹⁹F NMR is a powerful alternative.

Solutions:

  • Utilize ¹⁹F NMR:

    • High Resolution and Wide Chemical Shift Range: ¹⁹F NMR offers a much wider chemical shift range (around ± 300 ppm) compared to ¹H NMR, which significantly reduces the likelihood of signal overlap.[7]

    • Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.[8]

    • Structural Information: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing valuable structural information about the impurity.[7]

  • Advanced NMR Techniques:

    • 2D NMR: Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can be used to correlate fluorine atoms with nearby protons, aiding in the structural elucidation of impurities.

    • Quantitative NMR (qNMR): ¹⁹F NMR can be used for accurate quantification of impurities, often without the need for an identical reference standard for each impurity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in fluorinated pyrazoles?

A1: A combination of chromatographic and spectroscopic techniques is typically employed.[9]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (LC-MS) detectors, HPLC is the gold standard for separating non-volatile organic impurities.[10][11]

  • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents or certain regioisomers.[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and especially ¹⁹F NMR are powerful tools for the structural elucidation of unknown impurities.[7][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.[8][13]

Q2: What are the common sources of impurities in fluorinated pyrazoles?

A2: Impurities in active pharmaceutical ingredients (APIs) can originate from several sources throughout the manufacturing process and shelf-life of the product.[14][15]

  • Starting Materials and Reagents: Impurities present in the initial raw materials.[14]

  • By-products: Unwanted compounds formed during the synthesis of the fluorinated pyrazole.[16]

  • Intermediates: Unreacted intermediates from the synthetic process.

  • Degradation Products: Impurities formed due to the degradation of the API over time or under stress conditions (e.g., light, heat, humidity).[14][16]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[11]

Q3: Is it necessary to have a reference standard for every impurity to quantify it?

A3: Not always. While using a certified reference standard for each impurity is the most accurate method for quantification, it is not always feasible, especially for newly discovered impurities.

  • Relative Response Factor (RRF): In HPLC-UV, if the impurity has a similar chromophore to the API, the API's standard can be used to estimate the impurity's concentration.

  • ¹⁹F qNMR: Quantitative NMR can be used to determine the concentration of a fluorinated impurity relative to an internal standard without needing a reference standard of the impurity itself.[7][8]

Q4: How do I choose the right analytical technique for my specific impurity?

A4: The choice of technique depends on the properties of the impurity and the analytical goal.

Impurity Type Primary Technique Confirmatory/Structural Elucidation
Volatile/Semi-Volatile GC-MS-
Non-Volatile HPLC-UV, HPLC-MSNMR, HRMS
Regioisomers GC-MS (with optimized method), HPLCNMR
Unknown Structure HPLC-MSNMR, HRMS
Elemental/Inorganic ICP-MS-

Logical Relationship of Analytical Techniques in Impurity Profiling

impurity_profiling_logic cluster_separation Separation cluster_detection_quant Detection & Quantification cluster_identification Identification & Structure Elucidation HPLC HPLC (Non-Volatile Impurities) UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometry (MS) HPLC->MS_Detector GC GC (Volatile Impurities) GC->MS_Detector HRMS High-Resolution MS (HRMS) (Elemental Composition) MS_Detector->HRMS For Unknowns NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) MS_Detector->NMR For Confirmation HRMS->NMR Sample Fluorinated Pyrazole Sample (with Impurities) Sample->HPLC Sample->GC

Caption: Workflow showing the interplay of techniques for impurity analysis.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for fluorinated pyrazole impurities.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength appropriate for the pyrazole chromophore (e.g., 254 nm or determined by UV scan).

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Analysis of Volatile Impurities and Isomers

This protocol is a general method for the analysis of volatile impurities in fluorinated pyrazoles.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. For better isomer separation, consider a WAX-type column.[5]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[5]

Protocol 3: ¹⁹F NMR for Impurity Identification

This protocol outlines the basic steps for acquiring a ¹⁹F NMR spectrum.

  • Instrument: NMR Spectrometer with a fluorine-capable probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg) is often sufficient.

    • Decoupling: Proton decoupling is typically used to simplify the spectrum.

    • Spectral Width: A wide spectral width is necessary to cover the entire range of potential fluorine chemical shifts (e.g., 250-300 ppm).

    • Number of Scans: Dependent on the concentration of impurities. More scans will be needed to detect low-level components.

    • Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) is needed for accurate integration if quantification is desired.

  • Referencing: The spectrum can be referenced to an internal standard (e.g., hexafluorobenzene at -164.9 ppm) or an external standard.[8]

  • Data Analysis: Integrate the signals of the API and the impurities. The relative molar ratio can be determined from the integration values.

References

Reference Data & Comparative Studies

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of a Trifluoromethyl Pyrazole Ketone

While the precise crystal structure of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone awaits public disclosure, this guide provides a comprehensive framework for its structural validation through X-ray crystallography. By p...

Author: BenchChem Technical Support Team. Date: December 2025

While the precise crystal structure of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone awaits public disclosure, this guide provides a comprehensive framework for its structural validation through X-ray crystallography. By presenting a comparative analysis of closely related compounds with established crystal structures, we offer researchers, scientists, and drug development professionals a robust methodology for confirming the molecular geometry of this and similar fluorinated heterocyclic ketones.

This guide delves into the experimental protocols for single-crystal X-ray diffraction and compares key structural parameters of analogous molecules. This comparative approach allows for the confident elucidation of the target molecule's three-dimensional arrangement, a critical step in understanding its structure-activity relationship and advancing drug discovery efforts.

Comparative Structural Analysis

To predict and validate the structure of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a comparative analysis of the crystallographic data of structurally similar compounds is invaluable. Below, we present key bond lengths and angles from three such analogs.

Table 1: Comparison of Key Bond Lengths (Å)

Bond4-fluoro-1H-pyrazole2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-oneExpected Range for Target Compound
N1-N21.345(2)1.369(3)-1.34 - 1.37
N2-C31.327(2)1.332(3)-1.32 - 1.34
C3-C41.383(3)--1.38 - 1.40
C4-C51.375(3)--1.37 - 1.39
C5-N11.331(2)1.340(3)-1.33 - 1.35
C4-C(O)--1.478(2)1.47 - 1.49
C(O)-CF3--1.543(2)1.53 - 1.55
C=O-1.213(3)1.215(2)1.21 - 1.22

Table 2: Comparison of Key Bond Angles (°)

Angle4-fluoro-1H-pyrazole2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-oneExpected Range for Target Compound
C5-N1-N2112.2(2)111.9(2)-111 - 113
N1-N2-C3105.3(2)106.3(2)-105 - 107
N2-C3-C4111.4(2)--110 - 112
C3-C4-C5105.8(2)--105 - 107
C4-C5-N1105.3(2)--104 - 106
C4-C(O)-CF3--115.9(1)115 - 117
C4-C(O)-O--121.7(1)120 - 122
O-C(O)-CF3--122.4(1)121 - 123

Experimental Protocols

The definitive structural validation of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone would be achieved through single-crystal X-ray diffraction. The following outlines a general experimental protocol.

Synthesis and Crystallization

A potential synthetic route to 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone could involve the reaction of a suitable pyrazole precursor with a trifluoroacetylating agent. A general procedure for the synthesis of a similar pyrazole ethanone derivative is described for 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[1].

For crystallization, the purified compound would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or ethyl acetate/hexane). Slow evaporation of the solvent at room temperature is a common method for obtaining single crystals suitable for X-ray diffraction[2]. Other techniques include slow cooling of a saturated solution or vapor diffusion.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the target compound would be mounted on a goniometer. X-ray diffraction data would be collected, typically at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector[3][4].

The collected diffraction data would be processed to yield a set of reflection intensities. The crystal structure would then be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms could be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The logical flow of validating the structure of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is depicted in the following diagrams.

experimental_workflow Experimental Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Comparison synthesis Synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation/ Cooling/Vapor Diffusion dissolution->crystal_growth data_collection Data Collection (Single-Crystal XRD) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_generation Generate CIF File structure_refinement->cif_generation data_extraction Extract Bond Lengths, Angles, Torsions cif_generation->data_extraction comparison Compare with Known Structures data_extraction->comparison logical_relationship Logical Relationship for Structural Comparison cluster_analogs Structural Analogs with Known Crystal Structures Target 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (Structure Unknown) Comparison Comparative Analysis (Bond Lengths, Angles, Conformation) Target->Comparison Analog1 4-fluoro-1H-pyrazole (Pyrazole Core) Analog1->Comparison Analog2 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone (Pyrazole-Ethanone Linkage) Analog2->Comparison Analog3 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one (Trifluoroethanone Moiety) Analog3->Comparison Validation Validated Structure of Target Compound Comparison->Validation

References

Comparative

The Impact of Trifluoromethyl Substitution on the Bioactivity of Pyrazole Derivatives: A Comparative Analysis

A deep dive into the comparative bioactivity of trifluoromethyl-substituted pyrazole derivatives versus their phenyl-substituted analogs reveals a significant enhancement in potency across various therapeutic targets. Th...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative bioactivity of trifluoromethyl-substituted pyrazole derivatives versus their phenyl-substituted analogs reveals a significant enhancement in potency across various therapeutic targets. The strategic incorporation of the trifluoromethyl (CF3) group often leads to superior performance in antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a comprehensive comparison, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the structure-activity relationships that govern these effects.

The pyrazole scaffold is a well-established pharmacophore in drug discovery, known for its broad spectrum of biological activities. The nature of the substituents on the pyrazole ring plays a pivotal role in modulating this activity. A recurring theme in medicinal chemistry is the use of the trifluoromethyl group to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. When compared to a simple phenyl substituent, the CF3 group often imparts a significant boost to the bioactivity of pyrazole derivatives.

Comparative Bioactivity: A Quantitative Look

The enhanced bioactivity of trifluoromethylated pyrazoles is evident across multiple studies and therapeutic areas. The following tables summarize the quantitative data from various experimental assays, directly comparing the performance of trifluoromethyl-substituted pyrazoles with their phenyl-substituted counterparts.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Pyrazole AnilinesPhenyl-substitutedS. aureus>128[1]
Trifluoromethyl-substitutedS. aureus3.12[1]
Pyrazole AnilinesPhenyl-substitutedMRSA>128[1]
Trifluoromethyl-substitutedMRSA3.12[1]
Pyrazole AnilinesPhenyl-substitutedE. faecalis>128[1]
Trifluoromethyl-substitutedE. faecalis6.25[1]

As the data indicates, the trifluoromethyl-substituted pyrazole aniline derivative demonstrates significantly lower MIC values against both Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as Enterococcus faecalis, compared to the phenyl-substituted analog, which showed weak activity.[1]

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's effectiveness in inhibiting a specific biological or biochemical function, such as cancer cell proliferation. Lower IC50 values represent higher potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7[2]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48[2]

In this study, while the phenyl-substituted pyrazole showed moderate cytotoxicity against a pancreatic cancer cell line, the trifluoromethyl-containing counterpart also displayed activity against a breast cancer cell line.[2] It is important to note that these were tested on different cell lines, highlighting the need for direct comparative studies.

Anti-inflammatory Activity (COX Inhibition)

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity.

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Pyrazole CarboxamidePhenyl-substituted analog (conceptual)--
Trifluoromethyl-substituted (Compound 3g)4.452.65[3]
Pyrazole AnalogPhenylbutazone (non-selective)~10~10[4]
Celecoxib (COX-2 selective, contains CF3)~15~0.04[4]

The trifluoromethyl-pyrazole-carboxamide derivative (compound 3g) demonstrates potent inhibition of both COX-1 and COX-2 enzymes.[3] For context, established drugs like Phenylbutazone (a phenyl-containing pyrazole) are non-selective, while Celecoxib, which incorporates a trifluoromethyl group, is a highly selective COX-2 inhibitor.[4] This highlights the role of the CF3 group in achieving potent and, in some cases, selective inhibition.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (trifluoromethyl and phenyl pyrazole derivatives) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the respective COX enzyme in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Inhibition Calculation: The percentage of inhibition of COX activity is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control (without inhibitor).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of these pyrazole derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate a general experimental workflow and two critical signaling pathways often implicated in cancer and inflammation.

G cluster_workflow General Experimental Workflow for Bioactivity Screening start Compound Synthesis (Trifluoromethyl & Phenyl Pyrazoles) assay In Vitro Bioactivity Assay (e.g., Antimicrobial, Anticancer, Anti-inflammatory) start->assay data Data Collection (e.g., MIC, IC50) assay->data analysis Comparative Analysis data->analysis conclusion Structure-Activity Relationship (SAR) Conclusion analysis->conclusion

A generalized workflow for the comparative bioactivity screening of synthesized pyrazole derivatives.

MAPK_Pathway cluster_mapk MAPK/ERK Signaling Pathway cluster_inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor Potential Inhibition by Trifluoromethyl Pyrazole Derivatives Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor->Raf

The MAPK/ERK signaling pathway, a key regulator of cell proliferation often targeted by anticancer agents.

NFkB_Pathway cluster_nfkb NF-κB Signaling Pathway cluster_inhibition_nfkb Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation Inhibitor_nfkb Potential Inhibition by Pyrazole Derivatives NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Transcription Inhibitor_nfkb->IKK

The NF-κB signaling pathway, a critical mediator of inflammation and a target for anti-inflammatory drugs.

References

Validation

Unveiling the Molecular Fingerprint: A Comparative Spectral Analysis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectral data for 2,2,2-triflu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectral data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this report combines predicted spectral information with a comparative analysis of analogous compounds to facilitate its structural confirmation.

Predicted and Comparative Spectral Data

To aid in the identification and verification of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, the following tables summarize its predicted spectral properties. These predictions are benchmarked against experimental data from structurally related compounds, providing a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone and Experimental Data for an Analogous Compound.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (Predicted)H3/H5~8.0 - 8.5s-
NH~13.0 - 14.0br s-
4-acetyl-1H-pyrazole (Experimental)H3/H58.15s-
NH13.5br s-
CH₃ (Ac)2.45s-

Table 2: Predicted ¹³C NMR Spectral Data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone and Experimental Data for an Analogous Compound.

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (Predicted)C=O~175 - 185
CF₃~115 - 125 (q, ¹JCF)
C4~110 - 120
C3/C5~135 - 145
4-acetyl-1H-pyrazole (Experimental)C=O191.2
C4116.5
C3/C5139.8
CH₃ (Ac)26.5
Vibrational and Mass Spectrometry Data

Table 3: Predicted Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Spectroscopic TechniquePredicted FeaturePredicted Value/Range
IR SpectroscopyN-H stretching3100 - 3300 cm⁻¹ (broad)
C=O stretching1690 - 1720 cm⁻¹
C-F stretching1100 - 1300 cm⁻¹ (strong, multiple bands)
Mass Spectrometry (EI)Molecular Ion [M]⁺m/z 164
[M-CF₃]⁺ Fragmentm/z 95
Pyrazole Ring Fragmentm/z 68

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a standardized approach for acquiring spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectral Data Analysis

The confirmation of a chemical structure through spectral data analysis follows a logical progression. The diagram below illustrates a typical workflow.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Interpret Interpret Spectra (Functional Groups, Connectivity) NMR->Interpret IR IR Spectroscopy IR->Interpret MS Mass Spectrometry MS->Interpret Predict Predict Spectra (Computational Tools) Compare Compare with Analogs Predict->Compare Compare->Interpret Confirm Structure Confirmation Interpret->Confirm Consistent Refine Structure Refinement/ Re-evaluation Interpret->Refine Inconsistent Refine->Predict

Caption: Workflow for chemical structure confirmation using spectral data.

This guide provides a foundational framework for the spectral analysis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone. By combining predictive methods with comparative data from analogous structures, researchers can confidently proceed with the identification and characterization of this and other novel compounds.

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a fluorinated heterocyclic ketone of interest in medicinal chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable purity assessment strategy.

The purity of a synthesized compound is paramount, as impurities can significantly impact biological activity, toxicity, and the overall validity of experimental results. A multi-pronged analytical approach is therefore essential to identify and quantify the target compound as well as any potential impurities, which may include residual starting materials, by-products, or degradation products.

General Workflow for Purity Assessment

The process of confirming the purity of a synthesized compound like 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone typically follows a structured progression. It begins with preliminary qualitative checks and moves towards more sophisticated quantitative analyses. This systematic workflow ensures that the synthesized compound meets the stringent purity requirements for subsequent research and development phases.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Assessment cluster_spectroscopic Structural Confirmation & Purity Estimation cluster_quantitative Quantitative Purity Determination synthesis Synthesis of 2,2,2-trifluoro- 1-(1H-pyrazol-4-yl)ethanone purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc mp Melting Point Determination tlc->mp Proceed if single spot nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) mp->nmr ms Mass Spectrometry (MS) nmr->ms ftir FT-IR Spectroscopy ms->ftir hplc High-Performance Liquid Chromatography (HPLC) ftir->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) hplc->gcms qnmr Quantitative NMR (qNMR) gcms->qnmr final_purity final_purity qnmr->final_purity Final Purity (%)

Caption: General workflow for the purity assessment of synthesized 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Comparative Analysis of Key Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods is typically employed for a thorough purity assessment. The following table summarizes the primary techniques, their principles, and their specific applications in the analysis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Technique Principle Information Provided Primary Use in Purity Assessment Suitability for Target Compound
¹H, ¹³C, ¹⁹F NMR Nuclear Magnetic ResonanceDetailed structural information, identification of impurities with different chemical shifts.Structural confirmation, identification and rough estimation of impurities.High. Provides unambiguous structural confirmation and is sensitive to fluorinated impurities.
HPLC (UV) Differential partitioning between a stationary and mobile phase.Separation and quantification of the main compound and impurities.Primary method for quantitative purity determination (% area).High. Excellent for separating polar and non-polar impurities.
GC-MS Separation based on volatility followed by mass-to-charge ratio detection.Separation of volatile compounds and their mass spectral identification.Analysis of volatile impurities and confirmation of molecular weight.Moderate to High. Dependent on the compound's volatility and thermal stability.
FT-IR Infrared absorption by molecular vibrations.Presence of functional groups.Confirmation of functional groups (C=O, N-H, C-F).Moderate. Good for a quick functional group check but not for quantification.
Melting Point Temperature range over which a solid turns into a liquid.Indication of purity.A sharp melting point range suggests high purity.Moderate. A useful preliminary check for solid samples.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N.Elemental composition.Confirmation of the empirical formula.High. Provides fundamental confirmation of the compound's composition.

Experimental Protocols

Detailed methodologies for the most critical analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and the nature of any observed impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for quantitative purity analysis, offering high resolution and sensitivity.

HPLC Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject separation Chromatographic Separation (C18 Reversed-Phase Column) hplc_system->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak Integration, % Purity Calculation) detection->data_analysis

Caption: Workflow for HPLC-based purity assessment.

Protocol for HPLC Purity Determination:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities and confirming the molecular weight of the target compound.

GC-MS Workflow sample_prep Sample Preparation (Dissolve in a volatile solvent) gc_system GC-MS System (Injector, GC Column, MS Detector) sample_prep->gc_system Inject separation Gas Chromatographic Separation (Based on volatility) gc_system->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Separation of ions by m/z) ionization->mass_analysis data_analysis Data Analysis (Library Search, Spectrum Interpretation) mass_analysis->data_analysis

Caption: Workflow for GC-MS based purity assessment.

Protocol for GC-MS Analysis:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Compare the obtained mass spectrum of the main peak with the expected fragmentation pattern for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of organic compounds. ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.

Protocol for NMR Analysis:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the compound.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. The number of signals should correspond to the number of non-equivalent carbons in the molecule.

  • ¹⁹F NMR: Acquire a fluorine spectrum. For 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, a single signal for the -CF₃ group is expected. The presence of other fluorine-containing signals would strongly suggest fluorinated impurities.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integrations to confirm the structure of the target compound. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative estimate of purity.

Quantitative Data Summary and Comparison

The following table presents a hypothetical but realistic set of analytical data for a synthesized batch of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, comparing the results from different analytical techniques.

Analytical Method Parameter Result Interpretation
HPLC (UV, 254 nm) Purity (% Area)99.2%The sample is of high purity with minor impurities detected.
Retention Time8.5 minMain peak corresponding to the target compound.
Impurity 10.5% (at 6.2 min)A more polar impurity, possibly a starting material.
Impurity 20.3% (at 9.8 min)A less polar impurity, possibly a by-product.
GC-MS Molecular Ion (M⁺)m/z 166.02Confirms the molecular weight of the target compound.
Purity (% Area)99.5%High purity with respect to volatile components.
¹H NMR (400 MHz, CDCl₃) Expected SignalsSignals consistent with the proposed structure.The primary structure is confirmed.
Impurity SignalsMinor signals at 2.1 ppm and 3.8 ppm.Presence of minor non-fluorinated impurities.
¹⁹F NMR (376 MHz, CDCl₃) Expected SignalSingle peak at -75.2 ppm.Confirms the presence of a single CF₃ environment.
Impurity SignalsNo other significant signals.Absence of significant fluorinated impurities.
Elemental Analysis %C, %H, %NC: 36.16 (36.15), H: 1.82 (1.81), N: 16.87 (16.86)Experimental values are in excellent agreement with theoretical values.
Melting Point Range110-112 °CA sharp melting point range indicates high purity.

Disclaimer: The data presented in this guide is for illustrative purposes and should be considered hypothetical. Actual experimental results may vary. This information is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.

Validation

in vitro assay validation for compounds derived from 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of in vitro assay validation for compounds derived from the 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone scaffold....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assay validation for compounds derived from the 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone scaffold. The pyrazole core is a well-established privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[1][2][3] The introduction of a trifluoromethyl group can enhance properties like metabolic stability and cell permeability, making these derivatives promising candidates for drug discovery.[4][5] This document outlines key in vitro assays, presents comparative data from related pyrazole compounds, and provides detailed experimental protocols to guide the validation process.

Comparative Efficacy of Pyrazole-Based Kinators

The successful development of pyrazole-containing drugs has led to a number of clinically approved kinase inhibitors.[1][3] The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against different kinases and cancer cell lines. This data, while not specific to 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone derivatives, serves as a benchmark for evaluating novel compounds from this chemical series.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Assay MethodReference Compound
Compound 6 Aurora A160Kinase Assay-
AfuresertibAkt10.08 (Ki)Kinase Assay-
Compound 22 CDK224Cell-free AssayAT7518
Compound 22 CDK523Cell-free AssayAT7518
Compound 17 Chk217.9Cell-free Assay-
Compound 95 KDR/Aurora B<5 (Ki)Kinase AssayABT-348
Compound 3b COX-1460COX Inhibition AssayKetoprofen
Compound 3g COX-22650COX Inhibition AssayKetoprofen

Data compiled from multiple sources for illustrative purposes.[3][6][7]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay Method
Compound 6 HCT116Colon0.39MTT Assay
Compound 6 MCF-7Breast0.46MTT Assay
AfuresertibHCT116Colon0.95MTT Assay
AT7518HCT116Colon0.411MTT Assay
AT7518MCF-7Breast0.533MTT Assay
Pyrazole 5a MCF-7Breast14Not Specified
Methoxy Derivative 3d MCF-7Breast10Not Specified
Methoxy Derivative 3e MCF-7Breast12Not Specified

Data compiled from multiple sources for illustrative purposes.[3][7][8][9]

Key Signaling Pathways Targeted by Pyrazole Inhibitors

Understanding the signaling pathways modulated by pyrazole compounds is crucial for designing relevant assays and interpreting results. Many pyrazole-based inhibitors target key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt pathway.[1][2][3]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases G1S_Transcription G1/S Phase Gene Transcription E2F->G1S_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 G1S_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream activates Pyrazole_Inhibitor Pyrazole Akt Inhibitor (e.g., Afuresertib) Pyrazole_Inhibitor->Akt inhibits

The PI3K/Akt signaling pathway, a key regulator of cell survival.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable validation of in vitro assays. Below are methodologies for key experiments commonly used to characterize pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase enzyme of interest

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole test compounds in DMSO.

  • Add 5 µL of the diluted compound, a known positive control inhibitor, and a DMSO vehicle (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of the substrate solution.

  • Incubate for the recommended time and temperature for the specific kinase.

  • Stop the kinase reaction and measure ADP production according to the ADP-Glo™ assay protocol.

  • Read the luminescence on a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log concentration of the compound.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3][10]

Western Blot Analysis for Target Engagement

This technique is used to detect specific proteins in a sample and can confirm if a compound is engaging its intended target within a cell by analyzing the phosphorylation status of downstream proteins.[1]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the pyrazole inhibitor at various concentrations for a specific time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.[1]

Experimental and Logical Workflow

A systematic workflow is critical for the efficient screening and validation of novel compounds. The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of pyrazole-based inhibitors.

Workflow Start Start: Novel Pyrazole Compound Synthesis Primary_Screening Primary Screening: In Vitro Kinase Inhibition Assay Start->Primary_Screening Potent_Hits Potent Hits? Primary_Screening->Potent_Hits Cell_Based_Assay Secondary Screening: Cell Viability/Proliferation Assay (MTT) Potent_Hits->Cell_Based_Assay Yes Stop Stop/Redesign Potent_Hits->Stop No Active_In_Cells Active in Cells? Cell_Based_Assay->Active_In_Cells Target_Engagement Target Engagement & Pathway Analysis: Western Blot Active_In_Cells->Target_Engagement Yes Active_In_Cells->Stop No Mechanism_Confirmed Mechanism Confirmed? Target_Engagement->Mechanism_Confirmed Lead_Optimization Lead Optimization Mechanism_Confirmed->Lead_Optimization Yes Mechanism_Confirmed->Stop No End End Lead_Optimization->End

Workflow for preliminary screening of pyrazole-based inhibitors.

References

Comparative

The Fluorine Advantage: A Comparative Guide to COX-2 Selectivity in Pyrazole Inhibitors

For researchers, scientists, and drug development professionals, the quest for more selective and potent COX-2 inhibitors is a continuous endeavor. This guide provides an objective comparison of the COX-2 selectivity of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more selective and potent COX-2 inhibitors is a continuous endeavor. This guide provides an objective comparison of the COX-2 selectivity of fluorinated versus non-fluorinated pyrazole inhibitors, supported by experimental data and detailed methodologies.

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of pyrazole-based cyclooxygenase-2 (COX-2) inhibitors, fluorination has demonstrated a significant impact on improving selectivity and potency.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a well-known non-fluorinated pyrazole inhibitor, Celecoxib, and a representative fluorinated pyrazole derivative. The data highlights the enhanced COX-2 selectivity conferred by fluorination. The addition of a trifluoromethyl group, as seen in compound 8d from a study on pyrazole and pyrazoline derivatives, leads to a notable increase in the selectivity index.[1]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib (Non-fluorinated)14.70.05294
Fluorinated Pyrazole (8d)>500.26>192.3

Note: Data for Celecoxib and the fluorinated pyrazole derivative are compiled from multiple sources for comparative purposes.[1][2] It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

The Role of Fluorine in Enhancing Selectivity

Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as fluorine, on the phenyl rings of pyrazole-based inhibitors can significantly enhance COX-2 selectivity.[3] The fluorine atom can engage in favorable interactions with amino acid residues within the active site of the COX-2 enzyme, leading to a more stable drug-enzyme complex.[4] This enhanced binding affinity for COX-2, coupled with potentially weaker interactions with the COX-1 active site, results in a higher selectivity index. For instance, some studies have shown that a para-fluoro substituent on the N-1 phenyl ring of pyrazole derivatives leads to higher selectivity towards COX-2.[4][5]

Experimental Protocols: Determining COX-2 Selectivity

The determination of COX-2 selectivity is a critical step in the evaluation of novel anti-inflammatory agents. The most common methods employed are the in vitro COX-1 and COX-2 enzyme inhibition assays and the whole blood assay.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the inhibitory potency of a compound against purified COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Procedure:

    • The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[6][7]

  • Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated for both COX-1 and COX-2. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.[6][8]

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant environment for assessing COX selectivity as it utilizes whole blood, containing all its cellular components.[9][10]

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes).

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.[6]

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound.

    • The blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped, and serum is collected for TXB2 quantification by ELISA or RIA.[6]

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The blood is incubated for a longer period (e.g., 24 hours) to allow for COX-2 induction and PGE2 synthesis.

    • Plasma is collected, and PGE2 levels are quantified.[6]

  • Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated, and the selectivity index is determined.[6]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the prostaglandin synthesis pathway and the workflow for determining COX-2 selectivity.

G cluster_pathway Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell damage/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids1 Prostaglandins (Stomach, Platelets) PGH2_1->Prostanoids1 Prostanoids2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostanoids2

Caption: Prostaglandin Synthesis Pathway via COX-1 and COX-2.

G cluster_workflow Experimental Workflow for COX-2 Selectivity Assay start Start prep_compound Prepare Test Compound (Various Concentrations) start->prep_compound split Divide into two parallel assays prep_compound->split cox1_assay In Vitro COX-1 Assay (Purified Enzyme) split->cox1_assay COX-1 cox2_assay In Vitro COX-2 Assay (Purified Enzyme) split->cox2_assay COX-2 add_aa1 Add Arachidonic Acid cox1_assay->add_aa1 add_aa2 Add Arachidonic Acid cox2_assay->add_aa2 measure1 Measure Prostaglandin Production (e.g., PGE2) add_aa1->measure1 measure2 Measure Prostaglandin Production (e.g., PGE2) add_aa2->measure2 calc_ic50_1 Calculate COX-1 IC50 measure1->calc_ic50_1 calc_ic50_2 Calculate COX-2 IC50 measure2->calc_ic50_2 calc_si Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) calc_ic50_1->calc_si calc_ic50_2->calc_si end End calc_si->end

Caption: In Vitro COX-2 Selectivity Assay Workflow.

References

Validation

Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the Trifluoromethyl Pyrazole Moiety

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is crucial for elucidating their mechanism of action, predicting potential off-target effects, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is crucial for elucidating their mechanism of action, predicting potential off-target effects, and developing safer, more effective therapeutics. The trifluoromethyl pyrazole scaffold is a key pharmacophore in a number of kinase inhibitors due to its ability to form favorable interactions within the ATP-binding pocket of kinases. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors containing this moiety, with a focus on AT9283 and MU380, supported by experimental data and detailed methodologies for assessing kinase selectivity.

Overview of Featured Kinase Inhibitors

This guide focuses on two kinase inhibitors containing the trifluoromethyl pyrazole moiety:

  • AT9283: A multi-targeted inhibitor primarily targeting Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase.[1][2][3][4] It has been investigated in clinical trials for various cancers.[5][6]

  • MU380: A selective inhibitor of Checkpoint kinase 1 (CHK1) with a novel N-trifluoromethylpyrazole motif designed to resist metabolic N-dealkylation.[7][8][9][10][11]

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the available quantitative data on the inhibitory activity of AT9283 and MU380 against their primary targets and a selection of off-target kinases.

Table 1: Inhibitory Activity of AT9283

Target KinaseIC50 (nM)Reference
Aurora A<5[12]
Aurora B<5[12]
JAK21.2[13]
JAK31.1[13]
Abl (T315I)1-30[1]
Flt31-30[1]

Table 2: Inhibitory Activity and Selectivity of MU380

While specific IC50 values against a broad panel of kinases are not detailed in the provided search results, MU380 is described as a highly selective inhibitor of CHK1.[7][10] It was developed as an analog of SCH900776 and exhibits a more favorable metabolic profile due to the N-trifluoromethylpyrazole motif, which prevents N-dealkylation to a less selective metabolite.[7][11] Kinome tree representations from research articles indicate high selectivity for CHK1 with minimal off-target inhibition at a concentration of 1 µM.[10]

Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is essential for interpreting the biological consequences of their inhibition.

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_jak JAK/STAT Pathway cluster_chk1 CHK1 Pathway G2_M G2/M Phase Mitosis Mitosis G2_M->Mitosis Aurora_AB Aurora A/B Mitosis->Aurora_AB Spindle Spindle Assembly Aurora_AB->Spindle Cytokinesis Cytokinesis Aurora_AB->Cytokinesis Apoptosis Apoptosis Aurora_AB->Apoptosis Spindle->Mitosis Cytokinesis->Mitosis AT9283 AT9283 AT9283->Aurora_AB Inhibition Cytokine_R Cytokine Receptor JAK2 JAK2 Cytokine_R->JAK2 STAT STAT JAK2->STAT Phosphorylation Gene_Expr Gene Expression STAT->Gene_Expr AT9283_JAK AT9283 AT9283_JAK->JAK2 Inhibition DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Activation Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest MU380 MU380 MU380->CHK1 Inhibition

Caption: Key signaling pathways targeted by trifluoromethyl pyrazole kinase inhibitors.

Experimental Protocols for Cross-Reactivity Profiling

The selectivity of kinase inhibitors is experimentally determined using various techniques. Below are detailed protocols for two widely used methods.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform is a high-throughput method that measures the binding affinity of a test compound to a large panel of kinases.

KINOMEscan_Workflow start Start immobilized_ligand Immobilized Ligand (on solid support) start->immobilized_ligand tagged_kinase Tagged Kinase (e.g., DNA-tagged) start->tagged_kinase test_compound Test Compound (e.g., AT9283) start->test_compound incubation Incubation immobilized_ligand->incubation tagged_kinase->incubation test_compound->incubation wash Wash incubation->wash quantification Quantification of Bound Kinase (qPCR) wash->quantification data_analysis Data Analysis (Kd or % Inhibition) quantification->data_analysis end End data_analysis->end

Caption: Workflow for the KINOMEscan™ competition binding assay.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.

  • Reaction Setup: A mixture of the tagged kinase, the immobilized ligand, and the test compound at various concentrations is prepared in a multi-well plate.

  • Incubation: The reaction mixture is incubated to allow the binding interactions to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (DMSO) and can be used to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.

CETSA_Workflow start Start cell_treatment Treat cells with inhibitor or vehicle start->cell_treatment heating Heat cells at a range of temperatures cell_treatment->heating cell_lysis Lyse cells heating->cell_lysis centrifugation Centrifuge to separate soluble and aggregated proteins cell_lysis->centrifugation protein_quantification Quantify soluble protein (e.g., Western Blot, MS) centrifugation->protein_quantification melting_curve Generate melting curve protein_quantification->melting_curve end End melting_curve->end

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Intact cells are treated with the kinase inhibitor or a vehicle control (e.g., DMSO).

  • Heating: The cell suspensions are heated across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The trifluoromethyl pyrazole moiety is a valuable scaffold in the design of kinase inhibitors. The examples of AT9283 and MU380 highlight the diverse selectivity profiles that can be achieved with this chemical feature. While AT9283 is a multi-targeted inhibitor with potent activity against several key kinases involved in cell cycle and signaling, MU380 demonstrates high selectivity for CHK1. The cross-reactivity of these inhibitors can be comprehensively evaluated using robust methodologies such as KINOMEscan™ and CETSA. A thorough understanding of an inhibitor's selectivity profile is paramount for its successful development as a research tool or a therapeutic agent.

References

Comparative

comparing the efficacy of different synthetic routes to 4-acylpyrazoles

A Comparative Guide to the Efficacy of Synthetic Routes for 4-Acylpyrazoles For researchers and professionals in drug development and chemical synthesis, the pyrazole scaffold is of significant interest due to its preval...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Synthetic Routes for 4-Acylpyrazoles

For researchers and professionals in drug development and chemical synthesis, the pyrazole scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. The 4-acylpyrazole moiety, in particular, is a key building block in medicinal chemistry. This guide provides an objective comparison of various synthetic strategies for accessing 4-acylpyrazoles, supported by experimental data and detailed methodologies to aid in the selection of the most suitable route for a given application.

Comparison of Synthetic Routes

The synthesis of 4-acylpyrazoles can be achieved through several distinct pathways, each with its own set of advantages and limitations. The primary methods discussed herein are the classical Paal-Knorr type condensation, 1,3-dipolar cycloaddition, and a modern copper-catalyzed one-pot cascade reaction.

Synthetic Route Key Reagents Typical Conditions Yield (%) Key Advantages Limitations
1. Paal-Knorr Type Condensation 1,3-Diketone, AcylhydrazideCatalytic H₂SO₄, solvent-free grinding; or solvent (e.g., DMAc), room temp.65–95%High yields, operational simplicity, potential for green chemistry (solvent-free).Precursors (1,3,4-tricarbonyls) may not be readily available; regioselectivity can be an issue with unsymmetrical diketones.
2. 1,3-Dipolar Cycloaddition Aldehyde Hydrazone, Acetylacetone, Oxidant (e.g., Chloramine-T)Ethanol, reflux59–78%Good yields, regioselective formation of the main product.In situ generation of the reactive nitrile imine intermediate is required; may produce minor isomeric byproducts.
3. Copper-Catalyzed One-Pot Synthesis Saturated Ketone, Hydrazone, Copper CatalystOne-pot cascade reactionGood efficiency reportedSimple and economical starting materials, excellent regioselectivity, use of a sustainable oxidant.Requires a copper catalyst; mechanism involves complex C-H activation and C-C bond cleavage.

Route 1: Paal-Knorr Type Condensation

The Paal-Knorr synthesis is a cornerstone of heterocycle formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine. For the synthesis of N-acyl-4-acylpyrazoles, a common and effective variation involves the reaction of a β-diketone with an acylhydrazide. This method is highly regioselective and often proceeds in high yields.

Experimental Protocol: Solvent-Free Synthesis of 1-Acyl-4-Benzhydryl Substituted Pyrazoles
  • An equimolar amount of 3-(1,1-diphenylmethyl)pentane-2,4-dione and the desired acylhydrazide are combined in a mortar.

  • A catalytic amount (2-3 drops) of concentrated sulfuric acid is added to the mixture.

  • The resulting paste is manually ground using a pestle at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the product is purified by silica gel column chromatography using an ethyl acetate/hexane eluent to afford the target 1-acyl-4-acylpyrazole derivative. Yields for this method are reported to be in the range of 65-85%.

Paal-Knorr Type Condensation

Paal-Knorr Type Condensation Pathway

Route 2: 1,3-Dipolar Cycloaddition

This powerful method for constructing five-membered heterocycles can be applied to the synthesis of 4-acylpyrazoles. The reaction involves the in situ generation of a nitrile imine from an aldehyde hydrazone, which then undergoes a [3+2] cycloaddition reaction with the enol form of a β-diketone, such as acetylacetone. The subsequent dehydration of the cycloadduct yields the aromatic pyrazole.

Experimental Protocol: Synthesis of 4-Acetyl-5-methyl-1,3-diarylpyrazoles
  • A mixture of the appropriate aldehyde diphenylhydrazone (5.0 mmol), an excess of acetylacetone (10.0 mmol), and Chloramine-T (8.0 mmol) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is refluxed on a water bath for 2-3 hours.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is subjected to a standard aqueous work-up.

  • The crude product is purified by chromatography to yield the 4-acylpyrazole as the major product (59-78% yield) and its regioisomer as a minor product (6-8% yield).

Dipolar_Cycloaddition r1 Aldehyde Hydrazone i1 Nitrile Imine (Dipole) r1->i1 [Ox] r2 Acetylacetone (Enol form) i2 Cycloadduct r2->i2 [3+2] Cycloaddition i1->i2 [3+2] Cycloaddition product 4-Acylpyrazole i2->product -H₂O

1,3-Dipolar Cycloaddition Pathway

1,3-Dipolar Cycloaddition Pathway

Route 3: Copper-Catalyzed One-Pot Synthesis

A modern and efficient approach involves a copper-catalyzed one-pot cascade reaction to synthesize 4-acylpyrazoles directly from simple saturated ketones and hydrazones. This method is notable for its use of readily available starting materials and its novel mechanism, which features multiple C(sp³)-H bond functionalizations and a C-C bond cleavage/reorganization sequence.

Experimental Protocol

A detailed experimental protocol is not available in the provided abstracts. However, the general procedure involves the copper-catalyzed reaction of a saturated ketone with a hydrazone in a one-pot manner. The reaction proceeds through the in-situ formation of an enone intermediate, followed by a [2+3] cyclization with the hydrazone and subsequent aromatization-driven C-C bond cleavage and reorganization to form the final 4-acylpyrazole product. This process is described as having advantages such as the use of simple starting materials, a sustainable oxidant, excellent regioselectivity, and good efficiency.

Copper_Catalyzed_Synthesis r1 Saturated Ketone i1 Enone r1->i1 Cu-Catalyst -2H r2 Hydrazone i2 [2+3] Cycloadduct r2->i2 Cyclization i1->i2 Cyclization product 4-Acylpyrazole i2->product C-C Cleavage & Reorganization

Copper-Catalyzed Cascade Reaction

Copper-Catalyzed Cascade Reaction

Validation

Comparative Guide to the Structure-Activity Relationship of 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone derivatives and rela...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone derivatives and related pyrazole compounds. Due to the limited availability of comprehensive SAR studies on the exact 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone scaffold, this guide draws objective comparisons from structurally similar pyrazole derivatives with reported biological activities, primarily in the areas of anticancer and enzyme inhibition. The experimental data presented is intended to provide a foundational understanding for the rational design of novel therapeutic agents based on the pyrazole core.

Overview of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a versatile heterocyclic scaffold that has been successfully incorporated into a wide range of clinically approved drugs and investigational agents.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with various biological targets.[1][2] The introduction of a trifluoromethyl group can further enhance the metabolic stability, lipophilicity, and binding affinity of these compounds.

Comparative Analysis of Biological Activity

While specific quantitative SAR data for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone derivatives is not extensively documented in publicly available literature, analysis of related pyrazole-containing compounds provides valuable insights into the key structural features influencing their biological activity. The following tables summarize the inhibitory activities of various pyrazole derivatives against different cancer cell lines and kinases.

Anticancer Activity of Pyrazoline Derivatives

A series of novel 2-pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment have been synthesized and evaluated for their in vitro antitumor activity. The results, expressed as GI50 (the molar concentration required to inhibit cell growth by 50%), highlight the potential of this scaffold.

Table 1: In Vitro Anticancer Activity of 2-Pyrazoline Derivatives [3]

CompoundRR'Cancer Cell LineGI50 (µM)
7b ClOCH3BT-549 (Breast)1.40
7d FHSNB-75 (CNS)1.66
7f BrHSNB-75 (CNS)0.48
8c ClOCH3HOP-92 (Non-Small Cell Lung)1.50
8f BrHSNB-75 (CNS)1.13

Data extracted from a study by the U.S. National Cancer Institute (NCI).[3]

Kinase Inhibitory Activity of Diarylpyrazole Derivatives

The inhibitory activity of diarylpyrazole analogs against the fungal kinase Yck2 and the human kinase ALK5 demonstrates the importance of substitutions on the pyrazole core for potency and selectivity.

Table 2: Kinase Inhibitory Activity of Diarylpyrazole Analogs [4]

CompoundC-3 SubstitutionYck2 IC50 (µM)ALK5 IC50 (µM)
LY364947 (LY) Pyridine0.130.06
3 Methylated Pyrazole0.210.22
9 Fluorophenyl0.18>2.0
11 Phenol0.11>4.5
12 Furan0.250.25
Anticancer Activity of Pyrazole-Indole Hybrids

Novel pyrazole-indole hybrids have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Table 3: In Vitro Anticancer Activity of Pyrazole-Indole Hybrids [5]

CompoundRCancer Cell LineIC50 (µM)
7a HHepG2 (Liver)6.1 ± 1.9
7b 4-CH3HepG2 (Liver)7.9 ± 1.9
Doxorubicin (Standard) -HepG2 (Liver)24.7 ± 3.2

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

Protocol:

  • Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Compounds are dissolved in DMSO and diluted with cell culture medium.

  • Cell Inoculation: Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: After 24 hours, the test compounds are added at various concentrations.

  • Incubation: Plates are incubated for 48 hours at 37 °C, 5% CO2, and 100% humidity.

  • Cell Viability Assay: Sulforhodamine B (SRB) protein assay is used to determine cell viability.

  • Data Analysis: The GI50 values are calculated from dose-response curves.

Kinase Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: The kinase, substrate, and ATP are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the kinase.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop solution.

  • Detection: The amount of product formed is quantified using methods such as radiometric assays or ADP-Glo™ Kinase Assay.

  • Data Analysis: IC50 values are determined from the dose-response curves.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[1]

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in SAR studies and a general experimental workflow.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Compound Library Compound Library Structural Modification Structural Modification Compound Library->Structural Modification Design In vitro Assays In vitro Assays Structural Modification->In vitro Assays Testing Hit Identification Hit Identification In vitro Assays->Hit Identification SAR Analysis SAR Analysis Hit Identification->SAR Analysis Data Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound Lead Compound->Structural Modification Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Biological Response Biological Response Phosphorylated Substrate->Biological Response Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway of kinase inhibition.

Conclusion

The presented data from related pyrazole derivatives suggest that modifications to the pyrazole core and its substituents significantly impact biological activity. For the development of novel 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone derivatives, careful consideration of the substitution patterns on the pyrazole ring and the nature of the groups attached to the ethanone moiety will be crucial. The experimental protocols provided offer a starting point for the biological evaluation of newly synthesized compounds. Further focused research on the specific 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone scaffold is necessary to establish a detailed and predictive SAR for this promising class of compounds.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone: A Procedural Guide

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, ensuring the safe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on information from safety data sheets (SDS) and general guidelines for handling halogenated organic compounds.

Immediate Safety and Handling

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone is a chemical that requires careful handling due to its potential health hazards. It is crucial to wear appropriate personal protective equipment (PPE) and follow safety protocols to minimize exposure.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May be harmful if swallowed.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][2]

  • Eye Protection: Wear eye protection or a face shield.[1][2]

  • Lab Coat: A standard lab coat should be worn.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.[3]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • If swallowed: Call a poison center or doctor if you feel unwell.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Quantitative Hazard Summary

For quick reference, the following table summarizes the key hazard information for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Hazard StatementGHS ClassificationPrecautionary Actions
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
Causes serious eye irritationEye Irrit. 2AP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.
Harmful if swallowedAcute Tox. 4 (Oral)P264: Wash face, hands and any exposed skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Step-by-Step Disposal Protocol

The disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone must be conducted in accordance with local, regional, national, and international regulations.[2] As a fluorinated organic compound, it is typically considered hazardous waste and requires disposal through a licensed contractor.

Experimental Workflow for Disposal:

cluster_0 Step 1: Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Handover cluster_4 Step 5: Documentation A Collect waste 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone in a dedicated, properly labeled, and sealed container. B Label the container clearly with: - 'Hazardous Waste' - '2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone' - Associated Hazard Pictograms (e.g., Irritant) A->B C Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials. B->C D Arrange for pickup by a certified hazardous waste disposal service. C->D E Complete all necessary waste disposal forms and maintain records as per institutional and regulatory requirements. D->E

Caption: Disposal workflow for 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

Detailed Methodologies:

  • Waste Collection:

    • All waste containing 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), should be collected in a designated hazardous waste container.

    • The container must be compatible with the chemical and have a secure, leak-proof lid.

  • Container Labeling:

    • Properly label the waste container with the full chemical name: "2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone".

    • Include the words "Hazardous Waste" and any relevant hazard pictograms (e.g., exclamation mark for irritant).

    • Indicate the approximate concentration and quantity of the waste.

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from drains and incompatible chemicals.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Halogenated compounds require special disposal methods, typically high-temperature incineration, to prevent environmental contamination.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Complete any required waste manifest forms provided by the disposal company.

By adhering to these procedures, you will ensure the safe and compliant disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Handling

Essential Safety and Operational Guide for Handling 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, tailored for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

When handling 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard.[1][2]
Skin Protection GlovesHandle with chemical-impermeable gloves. Nitrile gloves may not be suitable for ketones; consider using butyl or fluoroelastomer gloves for better resistance.[1] Gloves must be inspected prior to use.[1]
Protective ClothingWear a flame-resistant lab coat, long pants, and closed-toe shoes.[2][3] An impervious apron should be worn when handling larger quantities.[1]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[4]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.

1. Preparation and Handling:

  • Ensure adequate ventilation in the handling area, such as a certified chemical fume hood.[1]

  • Inspect all PPE for integrity before use.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][4]

  • Avoid the formation of dust and aerosols.[1][4]

  • Prevent contact with skin, eyes, and clothing.[4][5]

  • Keep the compound away from open flames, hot surfaces, and sources of ignition.[1]

2. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Wear appropriate PPE, including chemical impermeable gloves, safety goggles, and a respirator if necessary.[1]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1][4]

3. Disposal Plan:

  • All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.[1]

  • Dispose of the chemical waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Protocols: First Aid Measures

In the event of exposure, immediate first aid is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate emergency_spill Spill handle_transfer->emergency_spill If Spill Occurs emergency_exposure Exposure handle_transfer->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone.

References

© Copyright 2026 BenchChem. All Rights Reserved.